5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140854. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDOMGKBKBKUHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60173103 | |
| Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19462-98-7 | |
| Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019462987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19462-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140854 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60173103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-Dichloro-1H-benzimidazole-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Mercapto-5,6-dichlorobenzimidazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP6JYC35KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 5,6-dichloro-1H-benzo[d]imidazole-2-thiol. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's characteristics.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in publicly accessible literature, the following table summarizes the key physicochemical parameters. The data presented is a combination of information for the closely related compound 5-chloro-1-methyl-1,3-dihydro-2H-benzimidazole-2-thione and general properties of the parent molecule. It is important to note that these values should be considered estimates and require experimental verification for precise applications.
| Property | Value (Estimated or Calculated) | Data Source |
| Molecular Formula | C₇H₄Cl₂N₂S | |
| Molecular Weight | 219.09 g/mol | |
| Melting Point | Not available (for 5-chloro-1H-benzo[d]imidazole-2-thiol: >300 °C) | |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| LogP (calculated) | 2.6 | PubChem |
| Aqueous Solubility | Data not available |
Experimental Protocols
To facilitate further research and verification of the physicochemical properties of this compound, detailed methodologies for key experiments are provided below.
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclization of 4,5-dichloro-1,2-phenylenediamine with carbon disulfide.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of the target compound.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Acetic acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add 4,5-dichloro-1,2-phenylenediamine.
-
Slowly add carbon disulfide to the reaction mixture.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with acetic acid to precipitate the product.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Workflow for Melting Point Determination
Caption: Standard procedure for determining the melting point of a solid compound.
Determination of Aqueous Solubility
The shake-flask method is a common technique to determine the aqueous solubility of a compound.
Workflow for Aqueous Solubility Determination
An In-depth Technical Guide to the Structural Characterization of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical guide provides a comprehensive overview of the structural characterization of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines common synthetic routes and details the analytical techniques used to elucidate its molecular structure.
Synthesis of this compound
The synthesis of this compound typically proceeds through the cyclization of 4,5-dichloro-o-phenylenediamine with a thiocarbonyl-containing reagent. The most common and efficient method involves the use of carbon disulfide.[1][2] An alternative, though less frequently cited, method utilizes N-aminorhodanine.[3]
Experimental Protocol: Synthesis via Carbon Disulfide[1][2]
A widely adopted method for the synthesis of 2-mercaptobenzimidazoles involves the reaction of the corresponding o-phenylenediamine with carbon disulfide.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichlorobenzene-1,2-diamine in ethanol.
-
Reagent Addition: Add an equimolar amount of potassium hydroxide to the solution, followed by the dropwise addition of a slight excess of carbon disulfide.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Work-up: Cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to yield pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH | ~12.6 | - |
| C4-H | ~7.5 | ~115 |
| C7-H | ~7.5 | ~115 |
| C2 | - | ~168 |
| C3a | - | ~135 |
| C7a | - | ~135 |
| C5 | - | ~125 |
| C6 | - | ~125 |
Note: Predicted values are based on data for 5-chloro-1H-benzo[d]imidazole and 2-mercapto-5-methylbenzimidazole. Actual chemical shifts may vary.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent, such as DMSO-d₆.
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic vibrational frequencies for the benzimidazole-2-thiol core are well-established.
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3100 - 3000 |
| C-H (aromatic) | Stretching | 3100 - 3000 |
| C=N | Stretching | 1620 - 1590 |
| C=C (aromatic) | Stretching | 1500 - 1400 |
| C-N | Stretching | 1350 - 1250 |
| C=S (thione) | Stretching | 1200 - 1050 |
| C-Cl | Stretching | 800 - 600 |
Note: These are typical ranges, and the exact peak positions can be influenced by the molecular environment.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Major Fragment Ions (m/z) | [M]+•, [M-S]+•, [M-HCN]+• |
The principal fragmentation pathways for benzimidazoles involve the loss of HCN.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Use a suitable ionization technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Crystallographic and Thermal Analysis
While specific experimental data for this compound is not available, this section outlines the standard methodologies and expected findings based on related structures.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction would provide definitive proof of the molecular structure, including bond lengths, bond angles, and crystal packing information.
Table 4: Typical Benzimidazole Bond Lengths and Angles
| Bond/Angle | Typical Value |
| C-N (imidazole) | 1.32 - 1.38 Å |
| C=C (benzene) | 1.36 - 1.41 Å |
| N-C-N (imidazole) | ~110° |
| C-N-C (imidazole) | ~105° |
Note: These values are generalized from various benzimidazole crystal structures.[6][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent by slow evaporation.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition profile of the compound. Benzimidazole derivatives generally exhibit good thermal stability.[8][9]
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample in an appropriate pan (e.g., alumina or aluminum).
-
TGA Analysis: Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air) and record the weight loss as a function of temperature.
-
DSC Analysis: Heat the sample at a constant rate and measure the heat flow to or from the sample relative to a reference, identifying melting points, phase transitions, and decomposition temperatures.
Conclusion
The structural characterization of this compound relies on a combination of synthesis and spectroscopic analysis. While a complete set of experimental data for this specific molecule is not consolidated in a single source, a comprehensive understanding of its structure can be achieved by applying the standard experimental protocols outlined in this guide and by comparing the results with data from closely related benzimidazole derivatives. Further investigation, particularly single-crystal X-ray diffraction and thermal analysis, would provide a more complete and definitive structural profile.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. rsc.org [rsc.org]
- 5. journalijdr.com [journalijdr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
CAS number 19462-98-7 properties and structure
An In-depth Technical Guide to 5,6-Dichloro-2-mercaptobenzimidazole (CAS Number: 19462-98-7)
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and biological activities of 5,6-Dichloro-2-mercaptobenzimidazole, a heterocyclic compound with significant potential in drug development.
Chemical Structure and Identity
Chemical Name: 5,6-Dichloro-2-mercaptobenzimidazole[1][2] Synonyms: 5,6-Dichlorobenzimidazole-2-thiol, 5,6-dichloro-1H-benzimidazole-2-thiol[1][3][4] CAS Number: 19462-98-7 Molecular Formula: C₇H₄Cl₂N₂S[1][2][3][5][6] Structure:
Caption: Chemical structure of 5,6-Dichloro-2-mercaptobenzimidazole.
Physicochemical Properties
A summary of the key physicochemical properties of 5,6-Dichloro-2-mercaptobenzimidazole is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 219.09 g/mol | [1][5][6] |
| Appearance | Crystalline powder | [7] |
| Melting Point | >250 °C | [8] |
| Solubility | Insoluble in water | [1] |
| Heavy Atom Count | 12 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Rotatable Bond Count | 0 | [5] |
| Topological Polar Surface Area | 56.2 Ų | [5] |
| XLogP3 | 2.4 | [5] |
Synthesis
A general and efficient method for the synthesis of 5,6-Dichloro-2-mercaptobenzimidazole involves the condensation of 4,5-dichloro-o-phenylenediamine with a suitable thiocarbonyl source. One documented method utilizes N-aminorhodanine in xylene.
Experimental Protocol: Synthesis via N-aminorhodanine
This protocol is based on a general procedure for the synthesis of 2-mercaptobenzimidazole derivatives.
Materials:
-
4,5-dichloro-o-phenylenediamine
-
N-aminorhodanine
-
Xylene
-
Aqueous alcohol
-
Ethanol
-
Charcoal
Procedure:
-
A mixture of 4,5-dichloro-o-phenylenediamine (0.065 mol) and N-aminorhodanine (0.065 mol) in 50 mL of xylene is heated for 5 hours.
-
The resulting residue is filtered.
-
The crude product is crystallized from aqueous alcohol with charcoal.
-
The solid obtained is then recrystallized from ethanol to yield pure 5,6-dichloro-2-mercaptobenzimidazole.[8]
Caption: Workflow for the synthesis of 5,6-Dichloro-2-mercaptobenzimidazole.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): δ 7.79 (s, 1H, Ar-H), 11.82 (s, 1H, NH).[8]
-
¹³C NMR (DMSO-d₆): δ 128.60 (CH), 127.25 (C), 135.49 (C), 168.30 (C=S).[8]
Infrared (IR) Spectroscopy
-
N-H stretching vibrations in the range of 3100-3500 cm⁻¹.
-
C=C aromatic stretching vibrations around 1450-1600 cm⁻¹.
-
C-N stretching vibrations in the region of 1250-1350 cm⁻¹.
-
A C=S (thione) stretching band, which can be weak, is expected around 1050-1250 cm⁻¹.
Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): m/z calculated for C₇H₄Cl₂N₂S [M]⁺: 217.94722, found: 217.9472.[8] The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Biological Activity and Potential Applications
5,6-Dichloro-2-mercaptobenzimidazole and its derivatives have been investigated for a range of biological activities, primarily as antiviral and antiparasitic agents.
Antiviral Activity
This compound is utilized as a precursor in the synthesis of 2',3'-dideoxy and 2',3'-unsaturated ribofuranonucleosides, which are explored as potential antiviral agents.[1] The benzimidazole core is a key pharmacophore in several antiviral drugs. The mechanism of action for related compounds, such as 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB), involves the inhibition of transcription.[9]
Antiparasitic Activity
Benzimidazole derivatives are a well-established class of antiparasitic drugs. 5,6-Dichloro-2-mercaptobenzimidazole has been investigated for its activity against various parasites.
-
Leishmanicidal and Trypanocidal Activity: A related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, has shown activity against Leishmania mexicana and Trypanosoma cruzi.[5]
-
Giardicidal Activity: The benzimidazole scaffold is the basis for drugs like albendazole, which are used to treat giardiasis.
-
Fasciolicidal Activity: Derivatives of this compound have been synthesized and tested for their effectiveness against Fasciola hepatica.
The primary mechanism of antiparasitic action for many benzimidazoles is the inhibition of tubulin polymerization, which disrupts the formation of microtubules in the parasite's cells. This leads to impaired cell division, motility, and nutrient uptake, ultimately causing the parasite's death.
Proposed Mechanism of Action: Antiparasitic
The proposed mechanism of action for the antiparasitic effects of 5,6-Dichloro-2-mercaptobenzimidazole is based on the well-established role of benzimidazoles in disrupting microtubule dynamics.
Caption: Proposed mechanism of antiparasitic action for 5,6-Dichloro-2-mercaptobenzimidazole.
Safety and Handling
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.[2]
Precautionary Measures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
In case of contact with skin, wash with plenty of soap and water.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep the container tightly closed.[2]
This compound is intended for research use only and should be handled by trained professionals in a laboratory setting.
References
- 1. 5,6-Dichloro-2-mercaptobenzimidazole, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Benzimidazole 2'-isonucleosides: design, synthesis, and antiviral activity of 2-substituted-5,6-dichlorobenzimidazole 2'-isonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tdcommons.org [tdcommons.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity Screening of Dichlorobenzimidazole Thiols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activity screening of dichlorobenzimidazole thiols. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways and workflows to support researchers and professionals in the field of drug discovery and development.
Anticancer Activity
Dichlorobenzimidazole derivatives have demonstrated notable potential as anticancer agents. Recent studies have focused on their role as kinase inhibitors, particularly targeting key components of cellular signaling pathways involved in cancer progression.
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized to target both wild-type and mutated forms of the BRAF kinase, a critical enzyme in the MAPK/RAS-RAF-MEK signaling pathway.[1] The mutation of BRAF at the V600 position is a significant driver in various cancers, including melanoma and colorectal cancer.[1]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro efficacy of representative dichlorobenzimidazole derivatives against key cancer-related kinases and a panel of human cancer cell lines.
Table 1: Kinase Inhibitory Activity of Dichlorobenzimidazole Derivatives [1]
| Compound | Target Kinase | IC50 (µM) |
| 10h | BRAF WT | 1.72 |
| BRAF V600E | 2.76 | |
| VEGFR-2 | 1.52 | |
| FGFR-1 | > 10 | |
| Sorafenib (Reference) | BRAF WT | 0.02 |
| BRAF V600E | 0.03 | |
| VEGFR-2 | 0.09 |
Table 2: Growth Inhibitory (GI50) Activity of Compound 10h on NCI-60 Cancer Cell Lines [1]
| Cancer Type | Cell Line | GI50 (µM) |
| Leukemia | CCRF-CEM | 4.78 |
| MOLT-4 | 5.36 | |
| SR | 2.80 | |
| Colon Cancer | HT29 | 1.79 |
| CNS Cancer | SNB-75 | 2.14 |
| Melanoma | LOX IMVI | 6.83 |
| MALME-3M | 9.18 | |
| Ovarian Cancer | IGROV1 | 4.06 |
| OVCAR-8 | 2.93 | |
| NCI/ADR-RES | 5.22 | |
| Renal Cancer | 786-0 | 3.01 |
| ACHN | 7.84 | |
| CAKI-1 | 5.74 | |
| RXF 393 | 2.85 | |
| SN12C | 2.95 | |
| UO-31 | 9.74 | |
| Prostate Cancer | PC-3 | 4.45 |
| DU-145 | 1.67 | |
| Breast Cancer | MCF7 | 4.25 |
| MDA-MB-231 | 6.66 | |
| T-47D | 2.68 | |
| MDA-MB-468 | 1.68 |
Signaling Pathway Modulation
Dichlorobenzimidazole derivatives have been shown to inhibit the MAPK/RAS-RAF-MEK signaling pathway, which is crucial for cell proliferation and survival.[1] By inhibiting BRAF kinase, these compounds can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[1][2] Compound 10h , for instance, was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HT29 colon cancer cells.[1]
Antimicrobial and Antifungal Activity
The biological screening of dichlorobenzimidazole thiols extends to their potential as antimicrobial and antifungal agents. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including a 5,6-dichloro substituted compound, has provided insights into their activity against various bacterial and fungal strains.[3]
Quantitative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for 5,6-dichloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole against a panel of microorganisms.
Table 3: Antimicrobial and Antifungal Activity of 5,6-dichloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (MIC in µg/mL) [3]
| Microorganism | Strain | MIC (µg/mL) |
| Gram-positive Bacteria | ||
| Staphylococcus aureus | ATCC 25923 | 62.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 125 |
| Gram-negative Bacteria | ||
| Escherichia coli | ATCC 25922 | >1000 |
| Escherichia coli | ATCC 8739 | >1000 |
| Mycobacteria | ||
| Mycobacterium smegmatis | ATCC 70084 | 125 |
| Fungi | ||
| Candida albicans | ATCC 10231 | 31.2 |
Enzyme Inhibition
Beyond kinase inhibition, benzimidazole derivatives have been explored for their inhibitory effects on other enzymes. For instance, a library of benzimidazole derivatives was synthesized and evaluated for their α-chymotrypsin inhibitory activity.[4] While this study did not specifically include dichlorobenzimidazole thiols, it highlights the potential for this class of compounds to target a broader range of enzymes.
A study on 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols reported their potent inhibitory activity against α-glucosidase, an enzyme relevant to the management of diabetes.[5]
Quantitative Enzyme Inhibition Data
The following table summarizes the α-glucosidase inhibitory activity of various 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives.
Table 4: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives [5]
| Compound | Substitution on Arylidene Ring | IC50 (µM) |
| 7a | 2-hydroxy | 11.84 ± 0.26 |
| 7b | 3-hydroxy | 27.26 ± 0.30 |
| 7c | 4-hydroxy | 9.84 ± 0.08 |
| 7d | 2-chloro | 5.34 ± 0.16 |
| 7e | 3-chloro | 16.38 ± 0.53 |
| 7f | 4-chloro | 6.46 ± 0.30 |
| 7g | 2-bromo | 8.62 ± 0.19 |
| 7h | 3-bromo | 20.73 ± 0.59 |
| 7i | 4-bromo | 0.64 ± 0.05 |
| 7j | 2-nitro | 18.65 ± 0.74 |
| 7k | 3-nitro | 70.28 ± 1.52 |
| 7l | 4-nitro | 343.10 ± 1.62 |
| 7m | 2,4-dichloro | 11.09 ± 0.79 |
| Acarbose (Reference) | - | 873.34 ± 1.21 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the dichlorobenzimidazole thiol derivatives for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] × 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the dichlorobenzimidazole thiol compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the biological activity screening of dichlorobenzimidazole thiols.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanism of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the putative mechanism of action of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, a halogenated benzimidazole derivative. While direct experimental data on this specific compound is limited, this document synthesizes information from structurally related compounds to propose a likely mode of action, focusing on its potential as a kinase inhibitor. This guide offers a comprehensive overview for researchers and professionals engaged in drug discovery and development, presenting extrapolated data, generalized experimental protocols, and visual representations of potential biological interactions.
Introduction
Benzimidazoles are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-mercaptobenzimidazole scaffold, in particular, has been a foundation for the development of various therapeutic agents. The introduction of halogen atoms, such as chlorine, to the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on this compound, a molecule whose specific mechanism of action is not yet fully elucidated but holds therapeutic promise based on the activities of its chemical analogs.
Putative Mechanism of Action: Kinase Inhibition
Based on the known activity of the structurally similar compound 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB), a potent inhibitor of Casein Kinase II (CK2), it is hypothesized that this compound may also function as a kinase inhibitor.[1] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.
The proposed mechanism involves the competitive binding of the benzimidazole scaffold to the ATP-binding pocket of protein kinases. The dichloro substitutions at the 5 and 6 positions of the benzene ring are thought to enhance the binding affinity and selectivity for specific kinases.
Key Molecular Interactions
Molecular docking studies on related benzimidazole-based kinase inhibitors suggest that the interaction with the kinase active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. The benzimidazole ring can act as a hinge-binding motif, while the thiol group may form additional interactions within the binding pocket.
Quantitative Data (Extrapolated)
Direct quantitative data for this compound is not available in the reviewed literature. The following table summarizes IC50 values for structurally related benzimidazole derivatives against various kinases to provide a comparative context for its potential potency.
| Compound/Derivative | Target Kinase | IC50 (µM) | Reference |
| 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) | Casein Kinase II (CK2) | 0.8 | [1] |
| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | Human Cytomegalovirus (HCMV) UL97 Kinase | 2.9 | [2] |
| (Benzimidazole Derivative) | EGFR | 7.82-10.21 | [3] |
| (Benzimidazole Derivative) | HER2 | Not Specified | [3] |
Disclaimer: The data presented above is for structurally related compounds and should be considered illustrative of the potential activity of this compound, not as directly measured values.
Experimental Protocols
The following are generalized protocols for key experiments to investigate the kinase inhibitory activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CK2, EGFR)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of the compound with the putative kinase in a cellular context.
Materials:
-
Human cancer cell line expressing the target kinase
-
Cell lysis buffer
-
This compound
-
Western blotting reagents and antibodies specific for the target kinase
Procedure:
-
Treat cultured cells with the test compound or vehicle control.
-
Harvest the cells and resuspend them in a lysis buffer.
-
Heat the cell lysates at a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.
-
An increase in the thermal stability of the target kinase in the presence of the compound indicates direct binding.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by this compound, assuming it targets a key kinase in a cancer-related pathway.
Caption: Hypothetical signaling pathway inhibited by the compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the kinase inhibitory potential of the compound.
Caption: Workflow for kinase inhibitor evaluation.
Conclusion
While the precise mechanism of action for this compound remains to be definitively established, evidence from structurally related compounds strongly suggests its potential as a kinase inhibitor. The 5,6-dichloro substitution pattern is a known feature of other potent kinase inhibitors, making this a promising avenue for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and other related benzimidazole derivatives. Further studies, including comprehensive kinase profiling and co-crystallization with target kinases, are essential to fully elucidate its molecular mechanism and advance its development as a potential therapeutic agent.
References
- 1. Kinetics of inhibition by 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on calf thymus casein kinase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on Substituted Benzimidazole-2-thiols
Abstract
The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] This is partly due to its structural similarity to naturally occurring purines, allowing it to interact with various biological targets.[2] Among its many derivatives, substituted benzimidazole-2-thiols (also known as 2-mercaptobenzimidazoles) have garnered significant attention for their versatile chemical reactivity and broad spectrum of biological activities. These compounds serve as crucial intermediates for synthesizing more complex heterocyclic systems and have demonstrated potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties, among others.[1][3][4] This technical guide provides a comprehensive literature review on the synthesis, mechanism of action, and biological activities of substituted benzimidazole-2-thiols, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating critical pathways and workflows through diagrams.
Synthesis of Substituted Benzimidazole-2-thiols
The core of these compounds, the 1H-benzo[d]imidazole-2(3H)-thione moiety, can be synthesized through several methods, most commonly via the condensation of o-phenylenediamine with reagents like carbon disulfide or potassium isopropyl xanthate.[1][5] Once the core is formed, it presents active centers, particularly the sulfur and nitrogen atoms, that are amenable to various chemical modifications such as alkylation and acetylation, leading to a diverse library of substituted derivatives.[2]
A common synthetic strategy involves the S-alkylation of the benzimidazole-2-thiol core, followed by further modifications. This workflow allows for the introduction of various functional groups, significantly influencing the compound's biological profile.
Caption: General synthetic workflow for substituted benzimidazole-2-thiols.
Biological Activities and Quantitative Data
Substituted benzimidazole-2-thiols exhibit a remarkable range of pharmacological effects. The nature and position of substituents on the benzimidazole ring system play a crucial role in determining the specific biological activity.[6]
Antimicrobial Activity
Benzimidazole-2-thiol derivatives are widely reported for their potent activity against a spectrum of bacteria and fungi.[7][8][9] Their mechanism is often linked to their structural resemblance to purines, which allows them to interfere with essential microbial processes.[8] Hybrids incorporating other heterocyclic moieties, such as triazoles, have shown enhanced antimicrobial efficacy.[10]
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole-Triazole Hybrids
| Compound | Test Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 6a | Bacillus cereus | 64 | [10] |
| 6a | Staphylococcus aureus | 64 | [10] |
| 6c | Escherichia coli | 64 | [10] |
| 6d | Escherichia coli | 64 | [10] |
| 47a | B. cereus, S. aureus, E. coli, P. aeruginosa, C. albicans | 32-64 | [10] |
| 2d | E. coli | 3.125 (μmol/mL) | [10] |
| 2k | S. aureus | 12.5 (μmol/mL) |[10] |
Note: Bis-1,2,3-triazoles (e.g., 47a) generally exhibited more potent antimicrobial activities than their mono-1,2,3-triazole counterparts (e.g., 6a), which is attributed to improved lipophilicity and potential synergistic effects.[10]
Anticancer Activity
The anticancer potential of these compounds is a significant area of research.[11] Derivatives have shown cytotoxic activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT 116), and cervical (HeLa) cancer cells.[12][13] The mechanism often involves the inhibition of key cellular processes like tubulin polymerization or the function of enzymes such as topoisomerases.[14][15]
Table 2: In Vitro Anticancer Activity (IC₅₀) of Novel Benzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (μg/mL) | Reference |
|---|---|---|---|
| Series 2-9 | HepG2 (Hepatocellular Carcinoma) | <10 | [13] |
| Series 2-9 | MCF-7 (Breast Adenocarcinoma) | <10 | [13] |
| Series 2-9 | HCT 116 (Colon Carcinoma) | <10 | [13] |
| 4f | SNB-75 (CNS Cancer) | 0.09 (μM) |[15] |
Antiviral Activity
Benzimidazole derivatives have been evaluated against a wide array of DNA and RNA viruses.[16][17] Certain substituted 2-phenylbenzimidazoles and 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles have demonstrated potent and selective activity against viruses such as Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Vaccinia Virus (VV).[16][17][18]
Table 3: Antiviral Activity (EC₅₀) of Selected Benzimidazole Derivatives
| Compound Class/ID | Target Virus | EC₅₀ | Reference |
|---|---|---|---|
| 1-Substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles | RSV | As low as 20 nM | [16] |
| Compound 24 | Vaccinia Virus (VV) | 0.1 μM | [17] |
| Compound 51 | BVDV | 0.8 μM | [17] |
| Compound 53 | BVDV | 1.0 μM |[17] |
Mechanism of Action
The diverse biological activities of substituted benzimidazole-2-thiols stem from their ability to interact with multiple cellular targets. Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the inhibition of bacterial DNA gyrase.
Inhibition of Tubulin Polymerization
A mechanism shared by many benzimidazole-based anthelmintic and anticancer agents is the disruption of microtubule formation.[14] These compounds bind to β-tubulin, preventing its polymerization into microtubules. This disrupts the cytoskeleton, leading to an arrest of the cell cycle (specifically in the G2/M phase), inhibition of cell division, and ultimately, apoptosis.
Caption: Putative pathway of tubulin polymerization inhibition.
Inhibition of Bacterial DNA Gyrase
In bacteria, the antibacterial effects of many benzimidazole derivatives are attributed to the inhibition of essential type II topoisomerases, namely DNA gyrase and topoisomerase IV.[14] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and repair. By inhibiting this enzyme, the compounds prevent the unwinding of DNA, leading to a cessation of replication and ultimately bacterial cell death.
Caption: Mechanism of antibacterial action via DNA gyrase inhibition.
Key Experimental Protocols
General Procedure for Synthesis of 2-(Alkylthio)-1H-benzo[d]imidazoles
This protocol is adapted from the S-alkylation of acetylated mercaptobenzimidazole.[2]
-
Preparation of Starting Material: 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone is prepared by heating 1H-benzo[d]imidazole-2(3H)-thione (1.0 eq) in acetic anhydride at 110-115 °C for 30 minutes. The product is crystallized upon cooling and addition of water.
-
Dissolution: Dissolve the acetylated starting material (1.0 eq) in acetone. To this solution, add triethylamine (2.0 eq).
-
Alkylation: To the stirred solution, add the desired alkyl halide (e.g., 1-bromobutane or benzyl chloride) (1.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 24-30 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., n-hexane:ethyl acetate 1:1).
-
Work-up: Once the reaction is complete, evaporate the solvent under vacuum. Add water to the residue to precipitate the crude product.
-
Purification: Filter the precipitate, wash with water, and dry. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure 2-(alkylthio)-1H-benzo[d]imidazole derivative.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol for In Vitro Anticancer Screening (MTT Assay)
This protocol is a generalized method based on standard cell viability assays.[12]
-
Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, HepG2) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of the synthesized benzimidazole-2-thiol derivatives in DMSO. Dilute the stock solutions with serum-free medium to achieve a range of final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours. A control group should receive medium with DMSO only.
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (optical density) of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
Substituted benzimidazole-2-thiols represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their straightforward synthesis and the ease of functionalization at both sulfur and nitrogen atoms provide a robust platform for the development of new therapeutic agents. The extensive research into their antimicrobial, anticancer, and antiviral activities has yielded numerous potent lead compounds. Future research should focus on optimizing these leads to improve their efficacy, selectivity, and pharmacokinetic profiles. Elucidating detailed mechanisms of action and identifying specific molecular targets for novel derivatives will be crucial for their translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet needs in the treatment of infectious diseases and cancer.
References
- 1. srrjournals.com [srrjournals.com]
- 2. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. Rapid and Green Synthesis of some Benzothiazole-, Benzimidazole- and Benzoxazole-2-thiol Derivatives Using Copper Sulfate in Aqueous Media [orgchemres.org]
- 6. Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Syntheses and Biological Evaluations of 2-Thiol Benzimidazole Derivatives as Potential Anticancer Agent [ccspublishing.org.cn]
- 13. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Design and synthesis of benzimidazoles containing substituted oxadiazole, thiadiazole and triazolo-thiadiazines as a source of new anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 16. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Therapeutic Potential of the 5,6-dichloro-1H-benzo[d]imidazole-2-thiol Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. The specific derivative, 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, represents a core structure with significant, yet underexplored, therapeutic potential. This technical guide consolidates the current understanding of this compound, primarily through the lens of its derivatives, which have demonstrated promising anticancer, antidiabetic, and antimicrobial properties. This document provides a comprehensive overview of its synthesis, potential mechanisms of action, and key quantitative data from preclinical studies, offering a roadmap for future research and drug development endeavors.
Introduction
Benzimidazoles are heterocyclic aromatic compounds that are isosteric to naturally occurring nucleotides, allowing them to interact with a wide range of biological targets. The incorporation of a thiol group at the 2-position and dichloro-substituents at the 5 and 6 positions of the benzimidazole ring system can significantly modulate its physicochemical properties and biological activity. While direct studies on this compound are limited, extensive research on its derivatives has revealed a broad spectrum of therapeutic possibilities. This guide will delve into the synthesis, experimental data, and potential signaling pathways associated with this promising scaffold.
Synthesis
The synthesis of the this compound core typically starts from 4,5-dichloro-1,2-phenylenediamine. A common and efficient method involves a one-pot reaction with carbon disulfide in an alcoholic medium, often with a base such as potassium hydroxide. This approach provides a straightforward route to the desired thiol derivative. Further modifications can be made at the thiol position or the nitrogen atoms of the imidazole ring to generate a library of derivatives with diverse biological activities.
A detailed experimental protocol for a related derivative is provided below, which can be adapted for the synthesis of the core compound and its analogues.
Experimental Protocol: Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols[1]
This multi-step synthesis starts from 2-nitroaniline and proceeds through the formation of a benzimidazole-2-thiol intermediate.
-
Reduction of 2-nitroaniline: 2-nitroaniline is reduced to benzene-1,2-diamine.
-
Cyclization to 1H-benzo[d]imidazole-2-thiol: The resulting diamine is cyclized using carbon disulfide to yield 1H-benzo[d]imidazole-2-thiol.
-
Nitration: The benzimidazole-2-thiol is then oxidized to 5-nitro-1H-benzo[d]imidazole-2-thiol.
-
Reduction: The nitro group is subsequently reduced to an amino group, yielding 5-amino-1H-benzo[d]imidazole-2-thiol.
-
Condensation: Finally, this amino-derivative is reacted with various aromatic aldehydes to produce the target 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols.
The progress of all reactions is monitored by thin-layer chromatography (TLC).
Potential Therapeutic Applications and Quantitative Data
Derivatives of the this compound scaffold have shown significant potential in several therapeutic areas. The following sections summarize the key findings and present the available quantitative data in structured tables.
Anticancer Activity: BRAF Inhibition
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles have been synthesized and identified as potent dual inhibitors of both wild-type BRAF (BRAFWT) and the V600E mutant (BRAFV600E), which are key kinases in the MAPK signaling pathway implicated in various cancers. The 5,6-dichloro substitution was found to enhance the hydrophobic interactions within the allosteric pocket of the kinase domain.[1]
| Compound | BRAFWT % Inhibition @ 10 µM | BRAFWT IC50 (µM) | BRAFV600E IC50 (µM) |
| 10h | 91% | 1.72 | 2.76 |
Table 1: In vitro BRAF inhibitory activity of a key 5,6-dichlorobenzimidazole derivative.[1]
The lead compound, 10h , also demonstrated significant growth inhibitory activity against a panel of NCI-60 cancer cell lines and induced apoptosis in HT29 colon cancer cells.
Antidiabetic Activity: α-Glucosidase Inhibition
A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[2] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The synthesized compounds exhibited significantly lower IC50 values compared to the standard drug, acarbose.
| Compound | α-Glucosidase IC50 (µM) |
| 7a | 11.84 ± 0.26 |
| 7b | 27.26 ± 0.30 |
| 7c | 9.84 ± 0.08 |
| 7d | 5.34 ± 0.16 |
| 7e | 16.38 ± 0.53 |
| 7f | 6.46 ± 0.30 |
| 7g | 8.62 ± 0.19 |
| 7h | 20.73 ± 0.59 |
| 7i | 0.64 ± 0.05 |
| 7j | 18.65 ± 0.74 |
| 7k | 70.28 ± 1.52 |
| 7l | 343.10 ± 1.62 |
| 7m | 11.09 ± 0.79 |
| Acarbose (Standard) | 873.34 ± 1.21 |
Table 2: In vitro α-glucosidase inhibitory activity of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivatives.[2]
The remarkable potency of compound 7i highlights the potential of this scaffold in developing novel antidiabetic agents.
Antimicrobial and Antifungal Activities
Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal activities. While specific data for this compound is not available, numerous studies on related structures suggest its potential in this area. For instance, various 2-substituted 1H-benzo[d]imidazoles have shown significant inhibition against a range of phytopathogenic fungi.
| Compound | Cytospora mandshurica (% Inhibition) | Colletotrichum gloeosporioides (% Inhibition) | Botrytis cinerea (% Inhibition) | Alternaria solani (% Inhibition) | Fusarium solani (% Inhibition) | Pyricularia oryzae (% Inhibition) |
| 3a | 86.85 | 85.16 | 64.31 | 79.08 | 75.73 | 65.17 |
| 3f | 90.79 | 92.21 | 100.00 | 88.24 | 92.23 | 89.68 |
| 3k | 85.53 | 92.21 | 57.17 | 81.70 | 82.04 | 76.78 |
Table 3: Antifungal activity of 2-substituted 1H-benzo[d]imidazole derivatives at 100 µg/mL.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutic agents. The data from its derivatives strongly suggest potential applications in oncology, diabetes management, and infectious diseases. Future research should focus on the synthesis and biological evaluation of the parent compound itself to establish its intrinsic activity. Furthermore, structure-activity relationship (SAR) studies on a wider range of derivatives will be crucial for optimizing potency and selectivity for specific biological targets. In silico modeling and pharmacokinetic studies will also be essential to advance lead compounds towards clinical development. The versatility of the benzimidazole ring, combined with the electronic effects of the dichloro and thiol substitutions, provides a rich chemical space for the discovery of next-generation therapeutics.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, Mass) for 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Technical Guide: Spectroscopic Analysis of Benzimidazole-2-thiols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole-2-thiols are a significant class of heterocyclic compounds with a broad spectrum of applications, including their use as corrosion inhibitors, vulcanization accelerators, and as scaffolds in medicinal chemistry. A thorough structural characterization using spectroscopic techniques is paramount for confirming the identity, purity, and structure of newly synthesized derivatives in any research and development setting. This document outlines the typical spectroscopic data (NMR, IR, and Mass Spectrometry) and the associated experimental protocols for 1H-benzo[d]imidazole-2-thiol.
Spectroscopic Data for 1H-benzo[d]imidazole-2-thiol
The spectroscopic data for the parent compound, 1H-benzo[d]imidazole-2-thiol, are summarized below. It is important to note that the presence of two chlorine atoms in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol would lead to predictable changes in these spectra. For instance, in the ¹H NMR, the aromatic region would show two singlets instead of the complex multiplet of the parent compound. In the ¹³C NMR, the number of aromatic carbon signals and their chemical shifts would be altered due to the electronic effects of the chlorine substituents. The mass spectrum would show a molecular ion peak corresponding to the higher mass of the dichlorinated compound, with a characteristic isotopic pattern for two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 1H-benzo[d]imidazole-2-thiol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.55 | broad singlet | 2H | N-H and S-H |
| 7.09 - 7.22 | multiplet | 4H | Aromatic C-H |
Solvent: DMSO-d₆[1]
Table 2: ¹³C NMR Data for 1H-benzo[d]imidazole-2-thiol
| Chemical Shift (δ) ppm | Assignment |
| ~167.6 | C=S (Thione) |
| ~131.9 | Aromatic C (quaternary) |
| ~130.7 | Aromatic C (quaternary) |
| ~122.2 | Aromatic C-H |
| ~122.1 | Aromatic C-H |
| ~109.6 | Aromatic C-H |
| ~109.3 | Aromatic C-H |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1H-benzo[d]imidazole-2-thiol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3248 | Strong, Broad | N-H stretching |
| 3110 | Medium | Aromatic C-H stretching |
| 2569 | Weak | S-H stretching (thiol tautomer) |
| 1617 | Medium | C=N stretching |
| 1257 | Strong | C-N stretching |
| 696 | Strong | C-S stretching |
Sample Preparation: KBr disc[2][3]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1H-benzo[d]imidazole-2-thiol
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 118 | Medium | [M - S]⁺ |
| 91 | Medium | [C₆H₅N]⁺ |
Ionization Method: Electron Ionization (EI)[4][5]
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for benzimidazole-2-thiol derivatives.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzimidazole-2-thiol sample into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is often preferred for benzimidazoles to observe the exchangeable N-H protons).[6]
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube and wipe the exterior clean before insertion into the spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, a typical spectral width of -2 to 16 ppm is used.
-
For ¹³C NMR, a spectral width of 0 to 200 ppm is generally sufficient.
-
Standard pulse programs are used for both ¹H (zg30) and ¹³C (zgpg30) acquisitions.
-
Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in complete structural elucidation.
-
IR Spectroscopy
-
Sample Preparation (KBr Pellet Technique):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.
-
Place the KBr disc in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Place the sample holder with the KBr pellet in the spectrometer's beam path.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Preparation (for Electron Ionization - EI):
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent such as methanol or dichloromethane.
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
The sample is ionized in the source, typically using a 70 eV electron beam for EI.
-
The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.
-
A mass spectrum is generated by plotting the relative abundance of the detected ions as a function of their m/z ratio.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized benzimidazole-2-thiol derivative.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of benzimidazole-2-thiol derivatives.
References
Methodological & Application
synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol from 4,5-dichlorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol from 4,5-dichlorobenzene-1,2-diamine. Benzimidazole-2-thiols are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. This protocol is adapted from established methods for the synthesis of 2-mercaptobenzimidazoles and is intended to guide researchers in the preparation of this specific dichlorinated analog for further investigation in drug discovery and development.
Introduction
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and kinase inhibitory effects. The incorporation of a thiol group at the 2-position of the benzimidazole scaffold has been shown to be crucial for the biological activity of many of these compounds. The 5,6-dichloro substitution pattern on the benzene ring can further modulate the compound's physicochemical properties and biological activity. This compound is a key intermediate for the synthesis of various biologically active molecules, including potential antiviral agents and kinase inhibitors. This document outlines a reliable and reproducible method for its synthesis and purification.
Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2-mercaptobenzimidazoles from o-phenylenediamines.
Materials:
-
4,5-Dichlorobenzene-1,2-diamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
-
Activated charcoal
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, etc.)
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g of 4,5-dichlorobenzene-1,2-diamine in 150 mL of 95% ethanol.
-
Addition of Base: To this solution, add a solution of 4.0 g of potassium hydroxide in 20 mL of deionized water. Stir the mixture at room temperature for 15 minutes.
-
Addition of Carbon Disulfide: Cautiously add 6.0 mL of carbon disulfide to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Decolorization: After the reaction is complete, allow the mixture to cool slightly and add 1.0 g of activated charcoal. Heat the mixture back to reflux for 10 minutes.
-
Filtration: Filter the hot reaction mixture through a fluted filter paper to remove the activated charcoal.
-
Precipitation: Transfer the hot filtrate to a beaker and, while stirring, add 150 mL of warm deionized water. Acidify the mixture by the dropwise addition of glacial acetic acid until the pH is approximately 6-7. A precipitate will form.
-
Crystallization and Isolation: Cool the mixture in an ice bath for 1 hour to ensure complete crystallization. Collect the solid product by vacuum filtration, wash it with cold deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | >300 °C (decomposes) |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol and methanol; insoluble in water. |
| ¹H NMR (DMSO-d₆, ppm) | δ 12.8 (br s, 1H, NH), 7.5 (s, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 168.0 (C=S), 131.0 (Ar-C), 125.0 (Ar-C), 112.0 (Ar-CH) |
| IR (KBr, cm⁻¹) | 3100-2800 (N-H stretching), 1590 (C=N stretching), 1320 (C=S stretching), 830 (C-Cl stretching) |
| Expected Yield | 80-90% |
Note: The provided NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental data should be acquired for confirmation.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of a variety of derivatives with potential therapeutic applications. The presence of the reactive thiol group allows for further functionalization to explore structure-activity relationships.
-
Antiviral Agents: Benzimidazole derivatives are known to possess potent antiviral activities. For instance, the related compound 5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (DRB) is a known inhibitor of viral RNA synthesis. The 2-thiol derivative can serve as a precursor for novel nucleoside and non-nucleoside analogs with potential activity against a range of viruses.
-
Antimicrobial Agents: The benzimidazole-2-thiol moiety is a common feature in compounds with antibacterial and antifungal properties. The dichlorinated analog can be used to generate new derivatives with enhanced antimicrobial potency and a broader spectrum of activity.
-
Kinase Inhibitors: Several benzimidazole-based compounds have been developed as inhibitors of various protein kinases, which are crucial targets in cancer therapy. The 5,6-dichloro substitution can influence the binding affinity and selectivity of these inhibitors.
Workflow and Diagrams
The synthesis of this compound follows a straightforward reaction pathway.
Caption: Synthetic workflow for this compound.
The general mechanism involves the initial reaction of the diamine with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to yield the final benzimidazole-2-thiol product.
Caption: General reaction mechanism for benzimidazole-2-thiol formation.
experimental protocol for N-alkylation of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Application Notes: N-Alkylation of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzimidazole scaffold is a key structural motif found in numerous pharmacologically active molecules. The N-alkylation of this core structure is a critical synthetic transformation that allows for the introduction of various alkyl groups, enabling the modulation of the molecule's physicochemical properties and biological activity. This protocol details a robust method for the regioselective N-alkylation of this compound.
The primary challenge in the alkylation of this substrate lies in its thione-thiol tautomerism, which presents two potential nucleophilic sites: the nitrogen and the sulfur atoms. While S-alkylation is a common outcome, specific reaction conditions, such as the use of a strong, non-nucleophilic base in an aprotic polar solvent, can favor the desired N-alkylation product.[1] This method focuses on achieving regioselective N-alkylation by deprotonating the imidazole nitrogen to create a potent nucleophile that subsequently reacts with an alkylating agent.
Experimental Protocol
This protocol describes a general and effective procedure for the N-alkylation of this compound using sodium hydride as the base and anhydrous dimethylformamide (DMF) as the solvent.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.1 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to the flask via syringe to dissolve the starting material. A typical concentration is 0.1-0.2 M.
-
Deprotonation: Cool the stirred solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the solution.
-
Safety Note: NaH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere. Hydrogen gas is evolved during this step.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, forming the sodium salt of the benzimidazole.
-
Alkylation: While maintaining the temperature at 0 °C, add the desired alkylating agent (1.1 eq) dropwise to the reaction mixture.[2]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane) until the starting material is consumed.[2]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-alkylated product.[2]
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation
The following table summarizes representative reaction conditions for the alkylation of benzimidazole-2-thiol derivatives, providing insight into the expected outcomes under various parameters.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 15 | 77 (S-alkylation) | [3] |
| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | Triethylamine | Acetone | Reflux | 19 | 76 (N,N'-dialkylation) | [3] |
| 2,4-dichloroimidazole | Ethyl bromoacetate | K₂CO₃ | CH₃CN | RT | 24 | 40 | [2] |
| 5,6-dimethylbenzimidazole | Benzyl(chloromethyl) ether | NaH | DMF | 0 to RT | 0.75 | N/A | [4] |
| Indazole | Alkyl Bromide | NaH | THF | RT | 1-2 | >99 (N-1 selective) | [5] |
| Benzimidazole | Alkyl Bromides | KOH (aq) | Toluene (PTC) | 35-100 | 3-8 | 71-76 | [6] |
Experimental Workflow Diagram
Caption: Workflow for N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Utilization of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloro-1H-benzo[d]imidazole-2-thiol is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its rigid bicyclic core, coupled with the reactive thiol and amine functionalities, provides a scaffold for the development of novel therapeutic agents. Derivatives of this intermediate have shown significant potential in various pharmacological areas, including as anti-diabetic, anti-glaucoma, and cannabinoid receptor modulating agents. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for the synthesis of its derivatives, and a summary of their biological activities.
Synthetic Applications
The chemical reactivity of this compound is centered around the nucleophilic character of the thiol group and the secondary amine within the imidazole ring. This allows for facile S-alkylation and N-alkylation reactions, providing a straightforward route to a diverse range of derivatives.
S-Alkylation Reactions
The sulfur atom of the thiol group is a soft nucleophile and readily reacts with various electrophiles, such as alkyl halides and α-halo ketones, to form stable thioether linkages. This modification is a common strategy to introduce diverse side chains that can modulate the biological activity and physicochemical properties of the resulting compounds.
N-Alkylation Reactions
The nitrogen atoms of the imidazole ring can also be alkylated, although this often requires stronger basic conditions to deprotonate the N-H bond. Regioselectivity can be a challenge in N-alkylation, potentially yielding a mixture of N1 and N3 substituted products. The choice of base, solvent, and electrophile can influence the outcome of this reaction.
Application in Drug Discovery
Derivatives of this compound have been investigated for several therapeutic applications, as summarized below.
Anti-Diabetic Agents
Certain derivatives have been synthesized and evaluated as potent anti-diabetic agents. One notable approach involves the synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols which have demonstrated significant α-glucosidase inhibitory activity.[1] α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.
Anti-Glaucoma Agents
The benzimidazole scaffold has been explored for the development of novel treatments for glaucoma. Derivatives of 5-R-1H-benzo[d]imidazole-2-thiols have been shown to reduce intraocular pressure (IOP), a major risk factor for glaucoma.[2]
Cannabinoid Receptor Modulators
The cannabinoid type 2 (CB2) receptor is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Chloro-benzo[d]imidazole regioisomers have been synthesized and identified as selective CB2 receptor agonists.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various derivatives synthesized from benzimidazole-2-thiol intermediates.
Table 1: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Derivatives [1]
| Compound | Substituent (Ar) | IC50 (µM) |
| 7a | 4-Cl-C6H4 | 11.84 ± 0.26 |
| 7b | 2,4-di-Cl-C6H3 | 27.26 ± 0.30 |
| 7c | 4-F-C6H4 | 9.84 ± 0.08 |
| 7d | 4-Br-C6H4 | 5.34 ± 0.16 |
| 7e | 2-NO2-C6H4 | 16.38 ± 0.53 |
| 7f | 4-NO2-C6H4 | 6.46 ± 0.30 |
| 7g | 3-NO2-C6H4 | 8.62 ± 0.19 |
| 7h | 4-CH3-C6H4 | 20.73 ± 0.59 |
| 7i | 4-OH-C6H4 | 0.64 ± 0.05 |
| 7j | 2-OH-C6H4 | 18.65 ± 0.74 |
| 7k | 4-N(CH3)2-C6H4 | 70.28 ± 1.52 |
| 7l | C6H5 | 343.10 ± 1.62 |
| 7m | 3,4,5-tri-OCH3-C6H2 | 11.09 ± 0.79 |
| Acarbose (Standard) | - | 873.34 ± 1.21 |
Table 2: Ophthalmic Hypotensive Activity of 5-R-1H-benzo[d]imidazole-2-thiol Derivatives [2]
| Compound | Animal Model | Reduction in IOP (%) |
| 1a | Normotensive animals | 31.37 |
| 1a | Dexamethasone-induced glaucoma | 23.74 |
| Timolol (Reference) | Normotensive animals | 26.84 |
| Timolol (Reference) | Dexamethasone-induced glaucoma | 29.75 |
| Melatonin (Reference) | Normotensive animals | 30.95 |
| Melatonin (Reference) | Dexamethasone-induced glaucoma | 23.72 |
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation of this compound with α-Halo Ketones
This protocol is adapted from the synthesis of 5-R-1H-benzo[d]imidazole-2-thiol derivatives.[4]
Materials:
-
This compound
-
Appropriate 2-bromo-1-(aryl)ethan-1-one
-
Ethanol
-
Acetone
Procedure:
-
To a solution of this compound (5 mmol) in ethanol at room temperature, add the corresponding 2-bromo-1-(aryl)ethan-1-one (5 mmol).
-
Stir the mixture at 20-25 °C until the starting materials are fully dissolved.
-
Allow the reaction mixture to stand for 8-10 hours at 20-25 °C.
-
The resulting precipitate (hydrobromide salt of the product) is collected by filtration.
-
Wash the solid product thoroughly with acetone.
-
Dry the product in air. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Procedure for S-Alkylation of this compound with Alkyl Halides
This protocol is based on the general synthesis of 2-(alkylthio)-1H-benzo[d]imidazoles.[5]
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., ethyl bromoacetate, benzyl chloride)
-
Dry Acetone
-
Triethylamine (TEA)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in dry acetone.
-
Add triethylamine (1.2 equivalents) to the suspension.
-
Heat the mixture to reflux for 1 hour.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue to heat the mixture under reflux for an additional 6-19 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the triethylammonium salt byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
Protocol 3: General Procedure for N-Alkylation of this compound
This protocol is adapted from general procedures for the N-alkylation of imidazoles and related heterocycles.[6][7]
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure using a strong base (NaH):
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Add this compound (1 equivalent) to the solvent and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure using a mild base (K2CO3):
-
In a round-bottom flask, combine this compound (1 equivalent), the alkyl halide (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF or acetonitrile.
-
Heat the reaction mixture to 50-80 °C.
-
Monitor the reaction for 4-12 hours by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Signaling Pathway for CB2 Receptor Agonists
Derivatives of this compound acting as CB2 receptor agonists are thought to exert their effects through the modulation of intracellular signaling cascades. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.
Caption: CB2 Receptor Signaling Pathway
Proposed Signaling Pathway for Anti-Glaucoma Agents
Benzimidazole derivatives may lower intraocular pressure by targeting pathways that regulate aqueous humor outflow, such as the Rho kinase (ROCK) signaling pathway. Inhibition of ROCK leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thus reducing IOP.
Caption: Anti-Glaucoma Signaling Pathway
General Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of derivatives from this compound.
Caption: Synthesis & Characterization Workflow
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 3. mdpi.com [mdpi.com]
- 4. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 5. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation and Anticancer Screening of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anthelmintic properties.[3] The incorporation of halogen atoms, such as chlorine, into the benzimidazole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its potency. This document provides detailed protocols for the synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol and its derivatives, along with a standard methodology for in vitro anticancer screening.
Section 1: Synthesis Protocols
The synthesis of the target compounds involves a two-step process: the initial preparation of the this compound core, followed by the derivatization at the thiol group to generate a library of compounds for screening.
Protocol 1.1: Synthesis of this compound
This protocol is adapted from established methods for synthesizing 2-mercaptobenzimidazoles, which involve the cyclization of an o-phenylenediamine derivative with a carbon disulfide source.[4]
Materials:
-
4,5-dichloro-o-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal
-
Glacial acetic acid
-
Round-bottom flask (500 mL) with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a 500 mL round-bottom flask, prepare a solution of potassium hydroxide (0.1 mole) in a mixture of 100 mL of 95% ethanol and 15 mL of water.
-
To this solution, add 4,5-dichloro-o-phenylenediamine (0.1 mole) and carbon disulfide (0.1 mole).
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 3-6 hours with continuous stirring.[4]
-
After the reflux period, cautiously add a small amount of activated charcoal to the hot mixture and continue to reflux for an additional 10 minutes to decolorize the solution.
-
Filter the hot mixture to remove the charcoal.
-
Transfer the filtrate to a beaker, heat it to approximately 60-70°C, and add 100 mL of warm water.
-
Acidify the solution by slowly adding dilute acetic acid with vigorous stirring until precipitation is complete.
-
Cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The product, 5,6-dichloro-2-mercaptobenzimidazole, can be further purified by recrystallization from aqueous ethanol.[5]
Diagram 1: General Synthesis Workflow
Caption: Workflow for synthesis and derivatization of the target compounds.
Protocol 1.2: General Procedure for Synthesis of S-substituted Derivatives
The thiol group of this compound is nucleophilic and can be readily alkylated or arylated to produce a variety of thioether derivatives.[6]
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Stirring apparatus
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.2 equivalents) portion-wise at 0°C and stir the mixture for 30 minutes.
-
Add the desired alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final derivative.
Section 2: Anticancer Screening Protocol
The initial evaluation of the synthesized compounds for anticancer activity is typically performed using in vitro cell viability assays on a panel of human cancer cell lines. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[7][8]
Diagram 2: MTT Assay Workflow for Anticancer Screening
Caption: Standard workflow for determining compound cytotoxicity via MTT assay.
Protocol 2.1: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[9] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[7]
Materials:
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and resuspend them in a fresh medium. Seed the cells into 96-well plates at an optimized density (e.g., 5,000 to 10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[9][10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.
Section 3: Data Presentation
The anticancer activity of novel compounds is typically summarized by their IC₅₀ or GI₅₀ (concentration for 50% growth inhibition) values against various cancer cell lines. The table below presents representative data for 5,6-dichloro-benzimidazole derivatives from the literature.
Table 1: Anticancer Activity of Representative 5,6-dichloro-benzimidazole Derivatives
| Compound ID | Modification | Cancer Cell Line | Assay Type | Activity (IC₅₀ / GI₅₀ in µM) | Reference |
| 10h | 1-substituted-2-(4-methoxyphenyl) | Colon (HT29) | GI₅₀ | 1.86 | [12] |
| 10h | 1-substituted-2-(4-methoxyphenyl) | Leukemia (K-562) | GI₅₀ | 1.95 | [12] |
| 10h | 1-substituted-2-(4-methoxyphenyl) | Melanoma (UACC-257) | GI₅₀ | 2.19 | [12] |
| 10h | 1-substituted-2-(4-methoxyphenyl) | BRAFV600E Kinase | IC₅₀ | 2.76 | [12] |
| 10h | 1-substituted-2-(4-methoxyphenyl) | VEGFR-2 Kinase | IC₅₀ | 1.52 | [12] |
Note: The presented data is for 5,6-dichlorobenzimidazole derivatives, which are structurally related to the thiol target and indicate the potential of this scaffold.
Section 4: Potential Mechanism of Action & Signaling Pathways
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases, or by disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis (programmed cell death).[1][2][13] For instance, certain derivatives act as BRAF kinase inhibitors, blocking the MAPK/ERK signaling pathway that is crucial for cell proliferation and survival in many cancers.[12]
Diagram 3: Representative Kinase Inhibition Signaling Pathway
Caption: Inhibition of the BRAF-MEK-ERK pathway by a benzimidazole derivative.
References
- 1. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 99mTc-labeled 2-Mercaptobenzimidazole as a novel radiotracer to diagnose tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of the Antiviral Agent Maribavir Utilizing 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maribavir is an orally bioavailable benzimidazole riboside antiviral drug approved for the treatment of post-transplant cytomegalovirus (CMV) infection.[1] It is particularly valuable for cases that are refractory to conventional antiviral therapies.[1] The mechanism of action of Maribavir involves the inhibition of the CMV protein kinase UL97, a key enzyme in viral DNA replication and encapsidation.[2][3] This application note provides a detailed protocol for the synthesis of Maribavir, commencing from the key starting material, 5,6-dichloro-1H-benzo[d]imidazole-2-thiol. The synthetic strategy involves the initial conversion of the thiol to a trichlorinated benzimidazole intermediate, which is then coupled with a protected L-ribofuranose derivative, followed by deprotection and amination to yield the final product.
Synthesis of Maribavir from this compound
The synthesis of Maribavir from this compound is a multi-step process that can be broadly divided into three key stages:
-
Formation of the Glycosylation Precursor: Conversion of this compound to the key intermediate, 2,5,6-trichloro-1H-benzo[d]imidazole. This is achieved through a two-step process involving oxidation of the thiol to the corresponding benzimidazol-2(3H)-one, followed by chlorination.
-
Vorbrüggen Glycosylation: Coupling of the 2,5,6-trichloro-1H-benzo[d]imidazole intermediate with a protected L-ribofuranose derivative.
-
Final Functionalization and Deprotection: Introduction of the isopropylamino group at the 2-position and removal of the protecting groups from the sugar moiety to yield Maribavir.
Experimental Protocols
Stage 1: Synthesis of 2,5,6-trichloro-1H-benzo[d]imidazole
Step 1a: Oxidation of this compound to 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
This protocol is based on general oxidation methods for 2-mercaptobenzimidazoles.
-
Materials:
-
This compound
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
Suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v).
-
Heat the suspension to 50-60 °C with stirring.
-
Slowly add 30% hydrogen peroxide (2.0-3.0 eq) dropwise to the reaction mixture.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 1b: Chlorination of 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one to 2,5,6-trichloro-1H-benzo[d]imidazole
This protocol is adapted from a documented procedure for the synthesis of Maribavir intermediates.
-
Materials:
-
5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and flask
-
Filter paper
-
-
Procedure:
-
In a round-bottom flask, add 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask.
-
Heat the reaction mixture to 85-95 °C and maintain for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then slowly pour it into ice-cold water with vigorous stirring.
-
The crude 2,5,6-trichloro-1H-benzo[d]imidazole will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
-
Stage 2: Vorbrüggen Glycosylation
Step 2: Synthesis of (2S,3R,4S,5R)-2-(acetoxymethyl)-5-(2,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diyl diacetate
This protocol utilizes the Vorbrüggen glycosylation conditions.
-
Materials:
-
2,5,6-trichloro-1H-benzo[d]imidazole
-
1,2,3,5-tetra-O-acetyl-β-L-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve 2,5,6-trichloro-1H-benzo[d]imidazole (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5-2.0 eq) and stir the mixture at room temperature for 1 hour to facilitate silylation.
-
Add 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose (1.1 eq) to the reaction mixture.
-
Cool the mixture to 0 °C and slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Stage 3: Final Functionalization and Deprotection
Step 3a: Amination of the Glycosylated Intermediate
-
Materials:
-
(2S,3R,4S,5R)-2-(acetoxymethyl)-5-(2,5,6-trichloro-1H-benzo[d]imidazol-1-yl)tetrahydrofuran-3,4-diyl diacetate
-
Isopropylamine
-
n-Butanol
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
-
Procedure:
-
Dissolve the acetylated ribofuranoside intermediate (1.0 eq) in n-butanol.
-
Add an excess of isopropylamine (10-20 eq).
-
Heat the reaction mixture to 70-80 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Step 3b: Deacetylation to Yield Maribavir
-
Materials:
-
Crude product from Step 3a
-
Sodium carbonate
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude product from the amination step in a mixture of ethanol and water.
-
Add sodium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 6-12 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.
-
Purify the crude Maribavir by recrystallization or column chromatography.
-
Data Presentation
| Step | Reaction | Reactants | Key Reagents | Product | Yield (%) |
| 1a | Oxidation | This compound | Hydrogen Peroxide | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | ~85-95 (Estimated) |
| 1b | Chlorination | 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one | Phosphorus Oxychloride | 2,5,6-trichloro-1H-benzo[d]imidazole | ~70-80 |
| 2 | Glycosylation | 2,5,6-trichloro-1H-benzo[d]imidazole, 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose | BSA, TMSOTf | Acetylated Ribofuranoside Intermediate | 80-90[1] |
| 3a/3b | Amination & Deprotection | Acetylated Ribofuranoside Intermediate | Isopropylamine, Sodium Carbonate | Maribavir | 85-90[1] |
Visualizations
Synthetic Workflow for Maribavir
Caption: Overall synthetic scheme for Maribavir production.
Maribavir's Mechanism of Action: Inhibition of CMV UL97 Kinase
Caption: Inhibition of CMV UL97 kinase by Maribavir.
References
Assaying the Biological Activity of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for assessing the biological activity of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol and its derivatives. The following sections outline methodologies for evaluating its potential as an anticancer, anti-diabetic, and antimicrobial agent.
Application Note 1: Anticancer Activity and Kinase Inhibition
This compound belongs to a class of compounds that have demonstrated significant potential as anticancer agents. Derivatives of 5,6-dichlorobenzimidazole have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the BRAF kinase pathway. The protocols below describe methods to evaluate the cytotoxic effects, impact on the cell cycle, and specific kinase inhibitory activity of this compound.
Data Presentation: In Vitro Anticancer Activity
| Compound ID | Target | Assay Type | IC50 (µM) | Cancer Cell Line | GI50 (µM) |
| 10h (a 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole derivative) | BRAF WT | Kinase Inhibition | 1.72 | HT29 (Colon) | Potent |
| 10h | BRAF V600E | Kinase Inhibition | 2.76 |
Data is representative of derivatives of the core 5,6-dichlorobenzimidazole structure.
Experimental Protocols
This protocol determines the concentration of the test compound that inhibits cell growth by 50% (GI50).
Materials:
-
Human cancer cell lines (e.g., HT29 colon cancer)
-
This compound
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
This biochemical assay measures the ability of the test compound to inhibit the activity of wild-type (WT) and mutant (V600E) BRAF kinase.
Materials:
-
Recombinant human BRAF (WT) and BRAF (V600E) enzymes
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., MEK1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a 96-well plate, add the BRAF enzyme, the test compound, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system as per the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following treatment with the test compound.
Materials:
-
Cancer cell line
-
This compound
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its GI50 concentration for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations
Caption: BRAF signaling pathway and the inhibitory action of the compound.
Caption: General workflow for anticancer activity assays.
Application Note 2: Anti-Diabetic Activity via α-Glucosidase Inhibition
Derivatives of 1H-benzo[d]imidazole-2-thiol have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[1] Inhibition of this enzyme can help manage postprandial hyperglycemia in diabetic patients. The following protocol details an in vitro assay to screen for α-glucosidase inhibitory activity.
Data Presentation: α-Glucosidase Inhibition
| Compound ID | Target | Assay Type | IC50 (µM) |
| 7i (a 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivative) | α-Glucosidase | Enzyme Inhibition | 0.64 ± 0.05 |
| 7d (a 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol derivative) | α-Glucosidase | Enzyme Inhibition | 5.34 ± 0.16 |
| Acarbose (Standard) | α-Glucosidase | Enzyme Inhibition | 873.34 ± 1.21 |
Data is representative of derivatives of the core benzimidazole-2-thiol structure.[1]
Experimental Protocol
This colorimetric assay measures the inhibition of α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and acarbose in buffer.
-
In a 96-well plate, add the α-glucosidase enzyme solution to wells containing the test compound or control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualization
Caption: Mechanism of α-glucosidase inhibition.
Application Note 3: Antimicrobial and Antifungal Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The 5,6-dichloro substitution on the benzimidazole ring can enhance this activity. The following protocols are for determining the minimum inhibitory concentration (MIC) of the test compound against various bacterial and fungal strains.
Data Presentation: Antimicrobial and Antifungal Activity
| Compound ID | Organism | Assay Type | MIC (µg/mL) |
| 3x (5,6-Dichloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole) | Staphylococcus aureus ATCC 25923 | Broth Microdilution | >1000 |
| 3x | Staphylococcus aureus ATCC 43300 (MRSA) | Broth Microdilution | >1000 |
| 3x | Candida albicans ATCC 10231 | Broth Microdilution | 15.6 |
| 3x | Mycobacterium smegmatis ATCC 70084 | Broth Microdilution | 7.8 |
Data is for a close analog of the target compound.[2]
Experimental Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound
-
Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)
-
96-well plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Add the microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Visualization
Caption: Workflow for MIC determination.
References
Application Notes and Protocols: Derivatization of the Thiol Group in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-dichloro-1H-benzo[d]imidazole-2-thiol is a versatile heterocyclic compound that serves as a key building block in medicinal chemistry. The presence of the thiol group offers a reactive handle for various chemical modifications, enabling the synthesis of a diverse range of derivatives. Derivatization of this thiol group, primarily through S-alkylation, has been a successful strategy for developing novel compounds with a wide array of biological activities, including potential as anti-cancer and anti-glaucoma agents. These modifications allow for the introduction of various pharmacophores, which can modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. This document provides detailed protocols for the S-alkylation of the this compound scaffold and summarizes the characterization data of the resulting derivatives.
Derivatization Strategies
The nucleophilic nature of the thiol group in this compound allows for facile reaction with various electrophiles. The most common derivatization strategy is S-alkylation, where the thiol is reacted with an alkyl or aryl halide in the presence of a base. This reaction is typically high-yielding and allows for the introduction of a wide variety of substituents.
Another approach is the Mannich reaction, which involves the aminoalkylation of the thiol group, leading to the formation of Mannich bases. These derivatives have also shown significant potential in drug discovery.
This application note will focus on the S-alkylation with substituted phenacyl bromides, a common and effective method for generating biologically active derivatives.
Experimental Protocols
General Protocol for S-alkylation of this compound with Substituted Phenacyl Bromides
This protocol is adapted from a general procedure for the synthesis of S-substituted benzimidazole-2-thiol derivatives.[1]
Materials:
-
This compound
-
Substituted 2-bromo-1-phenylethan-1-one (phenacyl bromide) derivative
-
Ethanol
-
Acetone
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol at room temperature.
-
To this solution, add the substituted 2-bromo-1-phenylethan-1-one derivative (1.0 eq.).
-
Stir the reaction mixture at 20-25 °C for 8-10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the resulting salt precipitates out of the solution.
-
Filter the precipitate and wash thoroughly with acetone.
-
Dry the product in the air.
-
For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
Data Presentation
The following table summarizes representative quantitative data for S-alkylated derivatives of a closely related compound, 5-chloro-1H-benzo[d]imidazole-2-thiol, which can be expected to be similar for the 5,6-dichloro analogue.[1]
| Derivative Structure | Yield (%) | Melting Point (°C) |
| 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-1-(furan-2-yl)ethan-1-one hydrobromide | 86 | 218.5-220 (dec.) |
| 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one hydrobromide | Not specified | Not specified |
| 1-(benzo[d][1][2]dioxol-5-yl)-2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)ethan-1-one hydrobromide | 93 | 231-232 (dec.) |
Spectroscopic Data for a Representative Derivative (1-(benzo[d][1][2]dioxol-5-yl)-2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)ethan-1-one hydrobromide): [1]
| Spectroscopic Data | Values |
| IR (ν/cm⁻¹) | 2975, 1656 (C=O), 1623, 1616, 1597, 641, 665 |
| ¹H NMR (600 MHz, DMSO-d₆), δ, ppm, J (Hz) | 5.18 (s, 2H, S-CH₂); 6.16 (s, 2H, O-CH₂-O); 7.11(d, 1H, HPh, J=8.2); 7.32-7.34 (dd, 1H, H⁶); 7.51 (d, 1H, H⁷, J=1.8); 7.58 (d, 1H, Hph, J=8.6), 7.64 (d, 1H, Hph, J=1.9); 7.71-7.72 (m, 1H, H⁴) |
Visualizations
Reaction Workflow
Caption: Workflow for the S-alkylation of this compound.
General Reaction Scheme
(Note: The DOT script above is a template. Actual chemical structures would be rendered as images and linked.)
Caption: General reaction for S-alkylation.
Biological Significance and Potential Applications
Derivatives of benzimidazole-2-thiols have demonstrated a broad spectrum of biological activities. For instance, certain S-substituted derivatives have been investigated for their ability to lower intraocular pressure, suggesting their potential as novel treatments for glaucoma.[1] The rationale behind this is often linked to the structural similarity of these compounds to endogenous signaling molecules.
Furthermore, the benzimidazole core is a well-established pharmacophore in anti-cancer drug discovery. Various derivatives have been shown to exert their cytotoxic effects through mechanisms such as the inhibition of topoisomerase I.
The derivatization of the thiol group in this compound provides a powerful platform for the generation of new chemical entities with tailored biological activities. The protocols and data presented herein offer a solid foundation for researchers to explore the synthetic potential of this scaffold and to develop novel therapeutic agents.
References
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dichlorobenzimidazoles as BRAF Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAF (Rapidly Accelerated Fibrosarcoma) kinases, particularly BRAF, are critical components of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][2][3] Mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of this pathway and are implicated in a significant percentage of human cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][4] Consequently, BRAF has emerged as a key therapeutic target for the development of novel anti-cancer agents.[3][4]
Benzimidazoles represent a privileged scaffold in medicinal chemistry, with several derivatives showing potent kinase inhibitory activity.[5] Notably, 5,6-dichlorobenzimidazole derivatives have been designed and synthesized as dual inhibitors of both wild-type BRAF (BRAF WT) and the oncogenic BRAF V600E mutant.[5][6] These compounds are designed to occupy the ATP-binding pocket of the kinase, extending into the allosteric hydrophobic back pocket and interacting with key amino acid residues.[5] This document provides detailed application notes and experimental protocols for the evaluation of dichlorobenzimidazole-based BRAF inhibitors.
Data Presentation
The following tables summarize the biological activity of a series of synthesized 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles.
Table 1: Percentage Inhibition of BRAF WT by Dichlorobenzimidazole Derivatives at 10 µM. [2]
| Compound ID | R Group | % Inhibition |
| 10a | 3-OH | 22.53 ± 1.0 |
| 10b | 4-OH | 21.86 ± 1.62 |
| 10c | 3-OMe | 53.85 ± 0.001 |
| 10d | 4-OMe | 52.71 ± 0.87 |
| 10f | 4-CH₂COOH | 53.15 |
| 10h | 4-CH₂COOCH₃ | 91.20 |
| 10i | 4-CH(CH₃)COOH | Favorable Activity |
| 10j | 4-CH(CH₃)COOC₂H₅ | Favorable Activity |
| 10n | 3-CH₂COOH | Favorable Activity |
| 10p | 3-CH₂COOCH₃ | Favorable Activity |
Table 2: IC50 Values of Compound 10h against various kinases. [5]
| Kinase Target | IC50 (µM) |
| BRAF WT | 1.72 |
| BRAF V600E | 2.76 |
| VEGFR-2 | 1.52 |
| FGFR-1 | > 10 |
Experimental Protocols
Synthesis of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (General Procedure)[9]
A key step in the synthesis involves the condensation of 4,5-dichloro-o-phenylene diamine with 2-(4-methoxyphenyl)acetaldehyde. The resulting 5,6-dichlorobenzimidazole intermediate is then reacted with methyl bromoacetate in the presence of cesium carbonate to yield a methyl ester derivative. This ester is subsequently hydrolyzed and reacted with various amines or alcohols to produce the final 1-substituted derivatives. For a detailed, step-by-step synthesis protocol, please refer to the supplementary information of the primary literature.[7]
In Vitro BRAF Kinase Inhibition Assay
This protocol is designed to measure the inhibitory activity of test compounds against BRAF kinase. The ADP-Glo™ Kinase Assay is a commonly used method that quantifies kinase activity by measuring the amount of ADP produced.[3][8]
Materials:
-
Active BRAF WT or BRAF V600E enzyme
-
MEK1 (inactive) as a substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
Test compounds (dichlorobenzimidazoles) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Enzyme and Substrate Preparation: Dilute the active BRAF enzyme and inactive MEK1 substrate to their optimal concentrations in kinase buffer.
-
Reaction Setup:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the diluted BRAF enzyme to each well (except for the "no enzyme" blank control).
-
To initiate the kinase reaction, add 10 µL of a pre-mixed solution containing MEK1 and ATP to each well. The final ATP concentration should be near the Km of the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[8][10]
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the dichlorobenzimidazole compounds on the viability and proliferation of cancer cell lines.[11]
Materials:
-
Human cancer cell lines (e.g., from the NCI-60 panel)
-
Complete cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[12]
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-40,000 cells/well) and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of dichlorobenzimidazole compounds on the cell cycle progression of cancer cells.[6]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC
This assay determines if the cytotoxic effect of the compounds is mediated through the induction of apoptosis.[1][14]
Materials:
-
Cancer cell line of interest
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its GI50 concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Differentiate between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).
Visualizations
BRAF Signaling Pathway
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by dichlorobenzimidazoles.
Experimental Workflow for BRAF Inhibitor Evaluation
Caption: A general workflow for the synthesis and evaluation of dichlorobenzimidazole-based BRAF inhibitors.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. scribd.com [scribd.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
Design and Evaluation of Novel Benzimidazole-Based CB2 Receptor Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2) has emerged as a promising therapeutic target for a multitude of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative disorders. Unlike the CB1 receptor, which is primarily expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, the CB2 receptor is predominantly found in the immune system and peripheral tissues.[1][2] This distribution makes selective CB2 receptor agonists attractive candidates for drug development, offering the potential for therapeutic benefits without inducing undesirable psychoactive side effects. The benzimidazole scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[3][4][5][6] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of novel CB2 receptor agonists derived from benzimidazole scaffolds.
Data Presentation: Quantitative Analysis of Benzimidazole-Based CB2 Agonists
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of representative benzimidazole derivatives at the human CB1 and CB2 receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for selecting lead compounds for further development.
Table 1: Binding Affinity (Ki) of Benzimidazole Derivatives for Human Cannabinoid Receptors
| Compound ID | R1 | R2 | R5 | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity Index (CB1/CB2) | Reference |
| 1 | -CH2CH2N(Et)2 | 4-ethoxybenzyl | -CF3 | >10000 | 420 | >23.8 | [7][8] |
| 2 | -butyl | 3,4-dichlorobenzyl | -CF3 | 10000 | 370 | 27.0 | [7][8] |
| 3 | N-isopentyl | - | 5-carboxamide | >5000 | 4.5 | >1111 | [9] |
| 4 | N-cyclopropylmethyl | - | 5-carboxamide | >5000 | 4.1 | >1219 | [9] |
| 5 | - | - | - | >1000 | 1 | >1000 | [10] |
| 6 | - | - | - | - | 0.08 | - | [11] |
Table 2: Functional Potency (EC50) of Benzimidazole CB2 Agonists in cAMP Assays
| Compound ID | Assay Type | EC50 (nM) | Emax (%) | Reference |
| 1 | cAMP Inhibition | 590 | 85 | [7][8] |
| CP55,940 (Ref.) | cAMP Inhibition | - | 100 | [12] |
| JWH133 (Ref.) | cAMP Inhibition | - | 110 | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by CB2 receptor agonists and the general workflows for their experimental evaluation.
References
- 1. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,5(6)-trisubstituted benzimidazoles and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles [frontiersin.org]
- 6. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel benzimidazole derivatives as selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, binding assays, cytotoxic activity and docking studies of benzimidazole and benzothiophene derivatives with selective affinity for the CB2 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional Selectivity of CB2 Cannabinoid Receptor Ligands at a Canonical and Noncanonical Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is the cyclization of 4,5-dichloro-1,2-phenylenediamine with carbon disulfide (CS₂).[1][2] This reaction is typically carried out in the presence of a base, such as potassium hydroxide (KOH), in a suitable solvent system.[2][3][4]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
Low yields are a common challenge. The first parameters to optimize are typically the purity of starting materials, the choice of base and solvent, and the reaction temperature and duration.[5] Inadequate temperature control can lead to the formation of side products, while insufficient reaction time may result in incomplete conversion.
Q3: I am observing a significant amount of unreacted 4,5-dichloro-1,2-phenylenediamine. What could be the cause?
This issue often points to a few potential problems:
-
Insufficient Base: The basic catalyst, such as KOH, is crucial for the reaction to proceed.[3] Ensure the correct stoichiometry of the base is used.
-
Suboptimal Temperature: The reaction may require heating (reflux) to go to completion.[2] Verify that the reaction mixture is reaching and maintaining the target temperature.
-
Poor Quality of Carbon Disulfide: Ensure the carbon disulfide used is of high purity, as contaminants can interfere with the reaction.
Q4: The final product is highly colored. How can I improve its appearance and purity?
Colored impurities are common in this synthesis. For purification, recrystallization from a suitable solvent like ethanol is often effective.[2][6] If the color persists after recrystallization, a charcoal treatment can be employed. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. For highly impure samples, column chromatography may be necessary.[7]
Q5: Are there alternative, less hazardous reagents to carbon disulfide?
While carbon disulfide is common, alternative reagents are used for the synthesis of the analogous 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one. These include urea, 1,1'-carbonyldiimidazole (CDI), and tetraethyl orthocarbonate.[8] However, some of these alternatives, like phosgene (a potential impurity or precursor in some routes), are highly toxic.[8] For the synthesis of the target thiol, carbon disulfide remains a primary reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Impure 4,5-dichloro-1,2-phenylenediamine. 2. Inadequate amount or strength of the base (e.g., KOH). 3. Reaction temperature is too low. 4. Insufficient reaction time. | 1. Recrystallize the starting material before use. 2. Use fresh, anhydrous base and ensure correct molar ratios. 3. Ensure the reaction is maintained at the appropriate reflux temperature.[2] 4. Monitor the reaction by TLC and extend the reaction time if necessary. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of oxygen leading to oxidative side reactions. 3. Incorrect stoichiometry of reactants. | 1. Optimize the reaction temperature; avoid excessive heating.[9] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Carefully measure and add all reactants in the correct molar equivalents. |
| Product is Dark and Oily | 1. Presence of polymeric or tar-like impurities. 2. The product has not fully precipitated or crystallized. | 1. After reaction completion, pour the mixture into cold water or dilute acid to precipitate the product.[2] 2. Attempt recrystallization from a different solvent system (e.g., ethanol/water, methanol).[7] |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction solvent. 2. Incomplete precipitation. | 1. After the reaction, remove the excess solvent under reduced pressure before precipitation.[2] 2. Acidify the reaction mixture with a dilute acid like HCl to ensure complete precipitation of the thiol.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from procedures for similar benzimidazole-2-thiol syntheses.[2]
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Potassium hydroxide (KOH)
-
Carbon disulfide (CS₂)
-
Ethanol
-
Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (0.06 mol) in a mixture of ethanol (50 mL) and water (40 mL) with stirring.
-
To this solution, add 4,5-dichloro-1,2-phenylenediamine (0.06 mol).
-
Slowly add carbon disulfide (0.06 mol) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool and remove the excess solvent under reduced pressure.
-
Precipitate the product by adding the concentrated mixture to a beaker of cold water containing dilute HCl, while stirring.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved.
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat to reflux for 5-10 minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzimidazole-2-thiol Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Benzene-1,2-diamine | KOH, CS₂ | Ethanol-Water | Reflux | 12 h | 85% | [2] |
| 4,5-Dichlorobenzene-1,2-diamine | KOH, CS₂, EtOH | Not specified | Not specified | 4 h | Not specified | [4] |
| o-phenylene diamine | KOH, CS₂ | Organic solvent/Water | Not specified | Not specified | Not specified | [3] |
Note: Yields can vary significantly based on the specific substrate and precise reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5,6-dichloro-1H-benzo[d]imidazole-2-thiol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most likely impurities depend on the synthetic route, which typically involves the reaction of 4,5-dichloro-o-phenylenediamine with a thiocarbonyl equivalent (e.g., carbon disulfide, thiourea, or potassium ethyl xanthate). Potential impurities include:
-
Unreacted starting materials: 4,5-dichloro-o-phenylenediamine.
-
Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.
-
Byproducts: Formation of undesired isomers or products from side reactions.
-
Residual solvents and reagents: Solvents and reagents carried over from the synthesis.
Q2: My crude product is highly colored. How can I decolorize it?
A2: Dark coloration is often due to oxidation byproducts. Treatment with activated charcoal during recrystallization is an effective method for removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtering it to proceed with crystallization. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.
Q3: How do I choose between recrystallization and column chromatography for purification?
A3: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is generally preferred for removing small amounts of impurities and for large-scale purifications due to its simplicity and cost-effectiveness. It is most effective when the impurities have significantly different solubilities from the product in the chosen solvent system.
-
Column chromatography is more suitable for separating complex mixtures of impurities or when impurities have similar solubility to the product. It offers higher resolution but is typically more time-consuming and uses larger volumes of solvent, making it more common for smaller-scale purifications.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative HPLC can be used for high-purity isolation of this compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid, is a common starting point for method development.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in a single solvent. | The compound has limited solubility in common solvents. | Use a mixed solvent system. A polar protic solvent like ethanol or methanol combined with a less polar solvent such as dichloromethane or ethyl acetate can be effective. Dissolve the crude product in a minimal amount of the hot, more polar solvent, and then add the less polar solvent dropwise until turbidity appears. Re-clarify with a few drops of the hot polar solvent before cooling. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | - Use a more dilute solution by adding more hot solvent before cooling.- Slow down the cooling rate by insulating the flask.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound if available. |
| Recrystallized product is still impure. | The chosen solvent system is not effective for separating the specific impurities, or the impurity concentration is very high. | - Perform a second recrystallization.- If impurities are colored, use an activated charcoal treatment during recrystallization.- If recrystallization remains ineffective, consider switching to column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Compound does not elute from the silica gel column. | The compound is highly polar and strongly adsorbs to the silica gel. The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol system, gradually increase the percentage of methanol. Adding a small amount of a modifier like acetic acid can also help to improve elution by competing for active sites on the silica gel. |
| Poor separation of the product from impurities. | The polarity of the mobile phase is too high, or the impurities have very similar polarities to the product. | - Decrease the polarity of the mobile phase to increase the separation (retention factor).- Use a shallow gradient elution to improve resolution.- Consider using a different stationary phase, such as alumina or reverse-phase silica gel. |
| The compound streaks or "tails" on the column. | Strong interaction with the stationary phase or overloading of the column. | - Add a modifier like acetic acid to the mobile phase to improve the peak shape.- Ensure the crude product is fully dissolved before loading and is loaded in a narrow band.- Reduce the amount of crude product loaded onto the column. |
Data Presentation
The following table summarizes typical outcomes for different purification methods based on experiences with similar benzimidazole derivatives. The initial purity of the crude product is assumed to be around 85-90%.
| Purification Method | Typical Solvents/Eluents | Expected Purity | Expected Yield | Notes |
| Recrystallization | Ethanol/Water | >97% | 60-75% | Good for removing less polar impurities. Some product may be lost in the mother liquor. |
| Recrystallization | Dichloromethane/Methanol | >98% | 70-85% | Effective for a range of impurities. |
| Silica Gel Chromatography | Dichloromethane/Methanol gradient | >99% | 50-70% | Tailing may be observed. Adding a small amount of acetic acid to the eluent can improve peak shape and recovery. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from a Mixed Solvent System (Dichloromethane/Methanol)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to completely dissolve the solid with stirring.
-
While the solution is still hot, slowly add dichloromethane dropwise until a slight turbidity persists.
-
Add a few more drops of hot methanol to re-clarify the solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold dichloromethane.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the silica slurry into a chromatography column, ensuring no air bubbles are trapped in the packed bed. Allow the excess solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or DMF). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dry sample-silica mixture to the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane). Gradually increase the polarity by adding methanol (e.g., starting from 0.5% and increasing to 5% methanol in dichloromethane).
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Purification Workflow
Caption: Recrystallization workflow for purification.
Troubleshooting Logic
Caption: Decision tree for purification methods.
Technical Support Center: Synthesis of Substituted Benzimidazoles
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of substituted benzimidazoles. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Q1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?
A1: Low or no yield in benzimidazole synthesis can be attributed to several factors. Here is a systematic guide to troubleshooting this issue:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can significantly hinder the reaction. It is advisable to use high-purity starting materials or purify them before use.
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require heating to proceed at an optimal rate. Conversely, excessively high temperatures can lead to the decomposition of reactants or products. Experiment with a range of temperatures to find the ideal condition for your specific substrates.[1]
-
Solvent: The choice of solvent plays a critical role in reaction rate and yield. Common solvents for benzimidazole synthesis include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. A solvent screening is recommended to identify the most effective one for your reaction.[1]
-
-
Inefficient Catalyst: If you are using a catalyst, its activity and loading are crucial. Ensure the catalyst is active and consider optimizing the catalyst loading. While increasing the amount can sometimes improve yields, an excess might lead to side reactions.[1]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2]
Q2: I am observing the formation of multiple products, including a significant amount of a 1,2-disubstituted benzimidazole alongside my desired 2-substituted product. How can I improve the selectivity?
A2: The formation of both 2-substituted and 1,2-disubstituted benzimidazoles is a common selectivity challenge, particularly when using aldehydes as reactants. Here’s how you can address this:
-
Stoichiometry Control: To favor the formation of the 2-substituted product, use a 1:1 molar ratio of o-phenylenediamine to the aldehyde. A slight excess of the diamine can also be beneficial.
-
Solvent Choice: The polarity of the solvent can influence the product distribution. Non-polar solvents often favor the formation of the 2-substituted benzimidazole, while polar solvents can sometimes lead to the 1,2-disubstituted product.
-
Catalyst Selection: Certain catalysts can enhance the selectivity towards the desired product. For instance, some Lewis acids have been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles, while other conditions favor the monosubstituted product.[3][4][5]
-
Substituent Effects: The electronic properties of the substituents on the aldehyde can play a significant role. Electron-rich aldehydes tend to favor the formation of 1,2-disubstituted benzimidazoles, whereas electron-deficient aldehydes are more likely to yield 2-monosubstituted products.[3]
Q3: The purification of my substituted benzimidazole is proving difficult. What are the common purification challenges and how can I overcome them?
A3: Purification can be challenging due to the physical properties of the product and the nature of the impurities. Here are some common issues and their solutions:
-
Similar Polarity of Products and Impurities: If the desired product and byproducts have similar polarities, separation by column chromatography can be difficult. Experiment with different solvent systems (eluents) to achieve better separation.
-
Poor Crystallization: If the product is an oil or does not crystallize easily, purification by recrystallization will be ineffective. In such cases, column chromatography is the preferred method.
-
Presence of Colored Impurities: The oxidation of o-phenylenediamine is a common source of colored impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this oxidation.
-
Activated Carbon Treatment: To remove colored impurities from the crude product, you can treat a solution of the product with activated carbon before filtration and crystallization.[1]
-
Acid-Base Extraction: Benzimidazoles are basic compounds. This property can be exploited for purification. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product, which can be collected by filtration.[1]
-
Q4: My reaction mixture has turned dark, and the final product is highly colored. What is the cause and how can I get a pure, colorless product?
A4: A dark reaction mixture and a colored product are typically due to the oxidation of the o-phenylenediamine starting material. To mitigate this:
-
Use High-Purity Starting Materials: Ensure the o-phenylenediamine is of high purity and has not been exposed to air and light for extended periods.
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation.
-
Purification: To decolorize the crude product, recrystallization from a suitable solvent is often effective. For persistent color, treating a solution of the crude product with activated charcoal before recrystallization can remove the colored impurities.[1][6]
Quantitative Data on Benzimidazole Synthesis
The choice of synthetic methodology and reaction conditions significantly influences the yield of substituted benzimidazoles. The following tables provide a summary of quantitative data from various synthetic approaches.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenyl-1H-benzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Er(OTf)₃ (10 mol%) | Water | 80 | 0.25 | 72 (1,2-disubstituted) | [3] |
| No Catalyst | Water | 80 | 0.25 | 41 (2-substituted) + 51 (1,2-disubstituted) | [3] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | 40 | [7] |
| LaCl₃ (10 mol%) | Acetonitrile | Room Temp | 2-4 | 88 | [8] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp | 4 | 92 | [9] |
| ZnFe₂O₄ | Ethanol | 70 | 0.37-0.47 | 88-92 | [10] |
Table 2: Effect of Aldehyde Substituents on Product Selectivity and Yield
Reaction of o-phenylenediamine with various aldehydes using Er(OTf)₃ (10 mol%) as a catalyst at 80 °C.[3]
| Aldehyde | Product Type | Time (h) | Yield (%) |
| Benzaldehyde | 1,2-disubstituted | 0.25 | 72 |
| 4-Methoxybenzaldehyde | 1,2-disubstituted | 2 | 85 |
| 4-Methylbenzaldehyde | 1,2-disubstituted | 2 | 83 |
| 4-Chlorobenzaldehyde | 2-monosubstituted | 2.5 | 78 |
| 4-Nitrobenzaldehyde | 2-monosubstituted | 2.5 | 79 |
| 4-Cyanobenzaldehyde | 2-monosubstituted | 2.5 | 82 |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of substituted benzimidazoles.
Protocol 1: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This method involves the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid (1.0-1.2 eq)
-
Polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
Procedure:
-
In a round-bottom flask, combine the o-phenylenediamine and the carboxylic acid.[2]
-
Add a catalytic amount of PPA or p-TsOH.[2]
-
Heat the reaction mixture under reflux for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acid.[2]
-
Stir the mixture until a precipitate forms.[2]
-
Collect the crude product by vacuum filtration and wash it with cold water.[2]
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles
This method utilizes the condensation of an o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Catalyst/oxidant (e.g., Cu(OH)₂, H₂O₂, Na₂S₂O₅)
-
Solvent (e.g., DMF, ethanol, acetonitrile)
-
Ice-cold water
Procedure:
-
Dissolve the o-phenylenediamine in a suitable solvent in a round-bottom flask.[2]
-
Add the aldehyde and the catalyst/oxidant to the flask.[2]
-
Stir the reaction mixture at the appropriate temperature (can range from room temperature to reflux) for the required time, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.[2]
-
Collect the solid product by filtration, wash with water, and dry.[2]
-
Purify the crude product by recrystallization from an appropriate solvent.[2]
Protocol 3: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
This modern approach significantly reduces reaction times.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Lewis acid catalyst (e.g., 10 mol% ZrCl₄)
-
Ethanol (5 mL)
Procedure:
-
In a microwave process vial, mix the o-phenylenediamine and the aromatic aldehyde in ethanol.[11]
-
Add a catalytic amount of the Lewis acid.[11]
-
Seal the vial and place it in a microwave reactor.[11]
-
Irradiate the mixture at 120°C for 10-15 minutes.[11]
-
After cooling, remove the solvent under reduced pressure.[11]
-
Purify the residue by column chromatography on silica gel.[11]
Visualizations
Diagram 1: General Workflow for Benzimidazole Synthesis
Caption: A generalized experimental workflow for the synthesis of substituted benzimidazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in benzimidazole synthesis.
Diagram 3: Proposed Mechanism for Benzimidazole Formation from Aldehyde
Caption: A simplified mechanism for the formation of 2-substituted benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Selective Synthesis of 2-Substituted and 1,2-Disubstituted Benzimidazoles | Scientific.Net [scientific.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. cjm.ichem.md [cjm.ichem.md]
- 11. benchchem.com [benchchem.com]
optimizing reaction conditions for preparing 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol.
Experimental Protocol
This section outlines a general experimental methodology for the synthesis of this compound. The reaction parameters provided are starting points and may require optimization for specific laboratory conditions and desired product purity.
Reaction Scheme:
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Glacial acetic acid
-
Activated charcoal
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-dichloro-1,2-phenylenediamine in ethanol.
-
Addition of Base: To the stirred solution, add potassium hydroxide pellets or a concentrated aqueous solution of KOH. Stir until the base is completely dissolved.
-
Addition of Carbon Disulfide: Carefully add carbon disulfide to the reaction mixture. The addition is typically exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, cool the mixture slightly and add a small amount of activated charcoal. Reflux for an additional 10-15 minutes to remove colored impurities.
-
Filtration: Filter the hot reaction mixture through a fluted filter paper or a pad of celite to remove the activated charcoal.
-
Precipitation: Transfer the hot filtrate to a beaker and, while stirring, acidify with glacial acetic acid. The product will precipitate out of the solution.
-
Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the quality and purity of starting materials. - Increase the reaction time and continue to monitor by TLC. - Optimize the reaction temperature; a higher temperature may be required. |
| Insufficient base. | - Increase the molar ratio of potassium hydroxide to the diamine. - Ensure the base is fully dissolved before adding carbon disulfide. | |
| Loss of product during workup. | - Avoid excessive washing of the precipitate. - Ensure complete precipitation by cooling the solution thoroughly before filtration. | |
| Product is Highly Colored (Dark Brown/Black) | Oxidation of the starting diamine or the product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - Add activated charcoal to the reaction mixture before filtration to adsorb colored impurities.[1] |
| Presence of polymeric side products. | - Optimize the stoichiometry of the reactants. An excess of carbon disulfide can sometimes lead to side reactions. | |
| Product Purity is Low (from NMR or HPLC analysis) | Unreacted starting material (4,5-dichloro-1,2-phenylenediamine). | - Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic diamine. - Optimize the reaction time and temperature to ensure complete conversion. |
| Formation of byproducts. | - Control the reaction temperature carefully, as higher temperatures can promote side reactions. - Optimize the rate of addition of carbon disulfide. | |
| Inefficient purification. | - Select an appropriate recrystallization solvent. Ethanol, methanol, or mixtures with water are often suitable for benzimidazole derivatives.[1] - If recrystallization is ineffective, consider purification by column chromatography on silica gel. | |
| Oily Product Instead of a Crystalline Solid | Presence of impurities that inhibit crystallization. | - Try triturating the oily product with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification. - Purify the crude product by column chromatography before attempting crystallization. |
| Incorrect pH during precipitation. | - Ensure the solution is sufficiently acidic to fully protonate the thiol and precipitate the product. Check the pH with litmus paper or a pH meter. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of reactants for this synthesis?
A1: A slight excess of carbon disulfide and potassium hydroxide is generally recommended to ensure complete conversion of the 4,5-dichloro-1,2-phenylenediamine. A typical starting point is a molar ratio of 1:1.1:1.1 for the diamine, carbon disulfide, and potassium hydroxide, respectively. However, this may need to be optimized for your specific conditions.
Q2: Which solvent is best for this reaction?
A2: Ethanol (95% or absolute) is the most commonly used solvent for this type of reaction as it effectively dissolves the reactants and facilitates the reaction. Methanol can also be used. The choice of solvent can influence the reaction rate and the solubility of the product, so it may be a parameter to optimize.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials, polymeric materials, and potentially N,N'-bis(thiocarbonyl) derivatives if the reaction conditions are not controlled. The presence of electron-withdrawing chloro groups on the aromatic ring may also influence the formation of other minor byproducts.
Q5: What is the best method for purifying the final product?
A5: Recrystallization from ethanol or an ethanol-water mixture is often sufficient to obtain a product of high purity.[1] If significant impurities remain, column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed.
Data Presentation
The following tables provide illustrative data on how reaction parameters can be optimized. The values presented are for guidance and should be determined experimentally.
Table 1: Effect of Base on Reaction Yield
| Entry | Base | Molar Ratio (Diamine:Base) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | KOH | 1:1.0 | 4 | 75 | 92 |
| 2 | KOH | 1:1.2 | 4 | 85 | 95 |
| 3 | KOH | 1:1.5 | 4 | 88 | 96 |
| 4 | NaOH | 1:1.2 | 4 | 82 | 94 |
| 5 | K₂CO₃ | 1:1.2 | 8 | 65 | 88 |
Table 2: Effect of Solvent and Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol (95%) | Reflux (~78) | 3 | 86 | 95 |
| 2 | Methanol | Reflux (~65) | 4 | 81 | 93 |
| 3 | Isopropanol | Reflux (~82) | 3 | 84 | 94 |
| 4 | Ethanol (95%) | 60 | 6 | 78 | 91 |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for synthesis optimization.
References
solubility of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol in common lab solvents
For researchers, scientists, and drug development professionals, understanding the solubility of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is critical for successful experimental design and execution. This technical support guide provides comprehensive information on the solubility of this compound in common laboratory solvents, along with troubleshooting advice and detailed experimental protocols.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent Name | Expected Solubility | Remarks |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Often used for creating stock solutions. NMR spectra of related compounds are frequently run in DMSO-d6, indicating good solubility.[1] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a good solvent for many benzimidazole derivatives. | |
| Acetonitrile (ACN) | Sparingly Soluble | May require heating or sonication to achieve desired concentration. | |
| Acetone | Sparingly Soluble | A related compound, 5-methoxy-1H-benzo[d]imidazole-2-thiol, was found to be soluble in acetone.[2] | |
| Polar Protic | Methanol (MeOH) | Sparingly Soluble | Benzimidazoles are generally soluble in alcohols, but solubility may be limited.[3][4] |
| Ethanol (EtOH) | Sparingly Soluble | Similar to methanol, solubility is expected but may not be high.[3][4] | |
| Water | Insoluble | Benzimidazole and its derivatives generally have very low solubility in water.[3][4] | |
| Non-Polar | Dichloromethane (DCM) | Insoluble | Benzimidazoles generally show very low solubility in halogenated hydrocarbons. |
| Toluene | Insoluble | Expected to have very low solubility. | |
| Hexanes | Insoluble | Not a suitable solvent. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for your specific experimental conditions, it is recommended to perform a solubility test. The following protocol outlines a general method for determining the solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Methanol, Water)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each test solvent to the respective vials.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining solid particles.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Troubleshooting Guide & FAQs
Q1: The compound is not dissolving in my chosen solvent, even though it is expected to be soluble. What can I do?
A1: If you are experiencing difficulty dissolving the compound, try the following troubleshooting steps:
-
Increase Agitation: Vortex the sample vigorously for several minutes.
-
Apply Sonication: Place the sample in a sonicator bath for 10-15 minutes. This can help to break up aggregates and increase the surface area of the solid.
-
Gentle Heating: Warm the solution gently in a water bath. Be cautious, as excessive heat can cause degradation of the compound. It is advisable to test the thermal stability of the compound beforehand.
Q2: My compound dissolved initially but then precipitated out of solution. Why did this happen and how can I prevent it?
A2: Precipitation after initial dissolution can occur for several reasons:
-
Supersaturation: The initial concentration may have been above the solubility limit at that temperature. Ensure you are working within the known solubility range.
-
Temperature Fluctuation: A decrease in temperature can cause the solubility to decrease, leading to precipitation. Maintain a constant temperature during your experiment.
-
Solvent Evaporation: If the solvent evaporates, the concentration of the compound will increase, potentially exceeding its solubility. Keep vials tightly capped.
-
Moisture Absorption: Some solvents, like DMSO, are hygroscopic and can absorb moisture from the air, which can reduce the solubility of the compound. Use anhydrous solvents and handle them in a dry environment.
Q3: How can I prepare a high-concentration stock solution of this compound?
A3: Based on its expected solubility, DMSO or DMF are the recommended solvents for preparing high-concentration stock solutions. Start by adding a small amount of solvent to the accurately weighed compound and then gradually add more while vortexing or sonicating until the desired concentration is reached and the compound is fully dissolved.
Visual Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your experiment involving this compound.
Caption: Solvent selection workflow for this compound.
References
- 1. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 2. ijpsm.com [ijpsm.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
identifying and removing impurities from benzimidazole-2-thiol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole-2-thiol synthesis. The information is presented in a question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of benzimidazole-2-thiol from o-phenylenediamine and carbon disulfide?
The most frequently encountered impurities include:
-
Unreacted o-phenylenediamine (OPD): If the reaction does not proceed to completion, residual OPD will remain in the crude product. Technical grade OPD may also contain isomers or nitro-aniline impurities.[1][2]
-
Polymeric oxidation products of o-phenylenediamine: OPD is susceptible to air oxidation, which can lead to the formation of colored, polymeric materials.[3][4][5][6][7] These are often the source of discoloration in the final product.
-
Side-reaction products: The reaction between o-phenylenediamine and carbon disulfide can potentially yield side products such as N,N'-diphenylthiourea if reaction conditions are not optimal.
Q2: My final product is colored (yellow, brown, or pink). What is the likely cause and how can I remove the color?
Discoloration is a common issue and is typically caused by the presence of oxidized, polymeric forms of o-phenylenediamine.[3][4][5] Here are two effective methods for color removal:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon (charcoal) to the hot solution of your crude product. The activated carbon will adsorb the colored impurities. Be aware that using an excessive amount of charcoal can also lead to the loss of your desired product. After a brief period of heating, the charcoal can be removed by hot filtration.
-
Potassium Permanganate Oxidation: For persistent discoloration, a more aggressive approach involves dissolving the crude product in boiling water and adding a potassium permanganate solution until a persistent pink color is observed. The colored impurities are oxidized. The excess permanganate and the manganese dioxide formed are then removed by adding sodium bisulfite until the solution is colorless. The purified benzimidazole-2-thiol can then be recovered by cooling and filtration.
Q3: How can I monitor the progress of my benzimidazole-2-thiol synthesis?
Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction progress.[8] A suitable mobile phase, such as a mixture of n-hexane and ethyl acetate, can be used to separate the product from the starting materials. The disappearance of the o-phenylenediamine spot and the appearance of the product spot will indicate the progression of the reaction.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis and purification of benzimidazole-2-thiol.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Increase reaction time or temperature. - Ensure efficient stirring. - Optimize the recrystallization solvent to minimize solubility of the product at low temperatures. |
| Product is difficult to crystallize ("oils out") | - Presence of significant amounts of impurities. - Inappropriate recrystallization solvent. | - Purify the crude product using column chromatography before recrystallization. - Perform a solvent screen to identify a more suitable recrystallization solvent or solvent system. |
| Presence of unreacted o-phenylenediamine in the final product | - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants. | - Re-run the reaction with a slight excess of carbon disulfide. - Purify the product by recrystallization, as o-phenylenediamine has different solubility characteristics. - Utilize column chromatography for separation. |
| Final product contains insoluble polymeric material | - Oxidation of o-phenylenediamine due to exposure to air. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified o-phenylenediamine. - Remove the polymeric material by filtration of a solution of the crude product in a suitable solvent. |
Experimental Protocols
Protocol 1: Synthesis of Benzimidazole-2-thiol
This protocol is a general procedure for the synthesis of benzimidazole-2-thiol from o-phenylenediamine and carbon disulfide.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Ethanol
-
Potassium hydroxide (optional, as a catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in ethanol.
-
Add carbon disulfide to the solution. A catalytic amount of potassium hydroxide can be added to accelerate the reaction.
-
Heat the mixture to reflux and maintain for the desired reaction time (typically several hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The crude benzimidazole-2-thiol will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol or water to remove soluble impurities.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Identification of Impurities by Spectroscopy
The following table summarizes the key spectroscopic features that can be used to identify the desired product and potential impurities.
| Compound | 1H NMR (DMSO-d6) δ (ppm) | 13C NMR (DMSO-d6) δ (ppm) | IR (KBr) ν (cm-1) |
| Benzimidazole-2-thiol | ~12.5 (br s, 2H, N-H), 7.1-7.4 (m, 4H, Ar-H) | ~168 (C=S), 130-140 (Ar-C), 110-125 (Ar-CH) | 3100-2800 (N-H), ~2550 (S-H), 1620 (C=N), 1450-1500 (C=C) |
| o-Phenylenediamine | ~6.5-6.8 (m, 4H, Ar-H), ~4.5 (br s, 4H, NH2) | 130-145 (Ar-C), 115-120 (Ar-CH) | 3400-3200 (N-H stretching), 1630 (N-H bending) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of benzimidazole-2-thiol.
Caption: Troubleshooting logic for common issues in benzimidazole-2-thiol synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. manavchem.com [manavchem.com]
- 3. Chemical oxidative synthesis and characterization of poly(o-phenylenediamine) doped with different acids | European Journal of Chemistry [eurjchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medcraveonline.com [medcraveonline.com]
Technical Support Center: Large-Scale Synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
The most prevalent and industrially viable method is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and carbon disulfide.[1][2] This reaction is typically carried out in the presence of a base, such as potassium hydroxide or sodium hydroxide, in a suitable solvent like ethanol or methanol.[3][4]
Q2: What are the primary safety concerns associated with the starting materials for this synthesis?
Both 4,5-dichloro-1,2-phenylenediamine and carbon disulfide present significant safety hazards that must be carefully managed, especially on a large scale.
-
4,5-dichloro-1,2-phenylenediamine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[5][6][7] It can cause skin and serious eye irritation, as well as respiratory irritation.[8][9] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn at all times.[9]
-
Carbon Disulfide: This solvent is highly flammable, with a low flash point and a wide explosive range in air.[10][11] It is also highly toxic and can be absorbed through the skin.[10] Chronic exposure can lead to neurological damage.[12] All handling of carbon disulfide must be conducted in a well-ventilated fume hood, away from any potential ignition sources, and using non-sparking tools.[5][13] Grounding of equipment is essential to prevent the buildup of static electricity.[13]
Q3: My reaction yield is consistently low. What are the potential causes and how can I optimize it?
Low yields in this synthesis can often be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, side reactions, and product loss during workup and purification.
Q4: What are the likely impurities I might encounter in my crude product?
Common impurities can include unreacted 4,5-dichloro-1,2-phenylenediamine, and potential side products. Side reactions can occur if the reaction conditions are not carefully controlled. For instance, the formation of thiourea derivatives or other complex condensation products is possible.
Q5: What are the recommended methods for purifying the final product on a large scale?
Recrystallization is the most common and scalable method for purifying this compound. A common solvent system for recrystallization is an ethanol/water or ethanol/dimethylformamide (DMF) mixture.[14][15] For higher purity, column chromatography can be employed, though it may be less practical for very large quantities.[15] A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier can also be used for analytical purposes and small-scale purification.[7]
Experimental Protocols
General Protocol for Large-Scale Synthesis
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
Materials:
-
4,5-dichloro-1,2-phenylenediamine
-
Carbon disulfide
-
Potassium hydroxide (or sodium hydroxide)
-
Ethanol (or methanol)
-
Activated charcoal (for decolorization, optional)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve potassium hydroxide in ethanol under an inert atmosphere (e.g., nitrogen).
-
Addition of Phenylenediamine: To this basic solution, add 4,5-dichloro-1,2-phenylenediamine portion-wise with stirring.
-
Addition of Carbon Disulfide: Cool the mixture in an ice bath. Slowly add carbon disulfide via the dropping funnel, maintaining a low temperature. Caution: This reaction is exothermic.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to reflux temperature and maintain for several hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter to remove any inorganic salts.
-
Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the crude product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water). If the product is colored, a hot filtration with activated charcoal can be performed.
-
Drying: Dry the purified product under vacuum.
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Materials | ||
| 4,5-dichloro-1,2-phenylenediamine | 1 equivalent | Purity should be >98%[16] |
| Carbon Disulfide | 1.1 - 1.5 equivalents | Use of excess can drive the reaction to completion. |
| Potassium Hydroxide | 2 - 3 equivalents | Acts as a base and helps in the cyclization.[3] |
| Reaction Conditions | ||
| Solvent | Ethanol or Methanol | |
| Temperature | Reflux | |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
| Purification | ||
| Recrystallization Solvent | Ethanol/Water or Ethanol/DMF | [14] |
| Expected Yield | 70-90% | Yields are dependent on scale and purity of reagents. |
Troubleshooting Guides
Problem: Low Product Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not go to completion (starting material remains) | 1. Insufficient reaction time or temperature. 2. Inadequate mixing on a large scale. 3. Base is not fully dissolved or is of low quality. | 1. Increase reflux time and monitor by TLC. 2. Ensure efficient stirring to maintain a homogeneous mixture. 3. Use fresh, high-purity base and ensure it is fully dissolved before adding other reagents. |
| Formation of significant side products | 1. Reaction temperature too high. 2. Incorrect stoichiometry. | 1. Control the exothermic addition of carbon disulfide carefully. 2. Re-verify the molar ratios of your reactants. |
| Product loss during workup | 1. Product is partially soluble in the wash solvents. 2. Premature precipitation during hot filtration. | 1. Use ice-cold solvents for washing the filtered product. 2. Ensure the solution is kept hot during charcoal treatment and filtration. |
Problem: Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Crude product is highly colored (dark brown/black) | Oxidation of the phenylenediamine starting material or product. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. During recrystallization, add a small amount of activated charcoal to the hot solution and filter while hot.[15] |
| Impurities with similar solubility to the product | Inefficient recrystallization. | 1. Screen for alternative recrystallization solvents or solvent mixtures. 2. Allow for slow cooling to promote the formation of purer crystals.[15] 3. If recrystallization fails, consider column chromatography for a smaller batch to isolate pure material for characterization. |
Visualizations
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 4,5-Dichloro-1,2-benzenediamine - Safety Data Sheet [chemicalbook.com]
- 9. 4,5-Dichloro-ortho-phenylenediamine (CAS 5348-42-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. benchchem.com [benchchem.com]
- 11. Carbon Disulfide (CS2) Mechanisms in Formation of Atmospheric Carbon Dioxide (CO2) Formation from Unconventional Shale Gas Extraction and Processing Operations and Global Climate Change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Chloro-1H-benzo d imidazole-2-thiol 25369-78-2 [sigmaaldrich.com]
- 13. tdcommons.org [tdcommons.org]
- 14. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 15. benchchem.com [benchchem.com]
- 16. 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
stability and storage conditions for 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
This technical support center provides guidance on the stability and storage of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, addressing common issues researchers and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. It is crucial to protect it from moisture and light.
Q2: How should I store solutions of this compound?
A2: Solutions of benzimidazole derivatives are known to be photosensitive. Therefore, solutions of this compound should be stored in amber vials or containers wrapped in aluminum foil to protect them from light. For short-term storage, refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C or below may be appropriate, but it is advisable to perform stability studies for your specific solvent and concentration.
Q3: What are the potential degradation pathways for this compound?
A3: Based on the general stability of benzimidazole-2-thiols, potential degradation pathways include oxidation of the thiol group, hydrolysis, and photodecomposition. Under harsh conditions, decomposition can lead to the release of nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, sulfur oxides, and hydrogen chloride gas.
Q4: I've observed a change in the color of the solid compound from white/off-white to yellow. What could be the cause?
A4: A color change to yellow may indicate degradation, possibly due to oxidation or exposure to light. It is recommended to verify the purity of the material using an appropriate analytical method, such as HPLC, before proceeding with your experiment. Storing the compound under an inert atmosphere and protected from light can help prevent this.
Q5: My experimental results are inconsistent. Could the stability of this compound be a factor?
A5: Yes, inconsistent results can be a symptom of compound degradation. If the compound has been stored improperly or for an extended period without assessing its stability, its purity may be compromised. This is particularly critical for solutions, which may degrade more rapidly than the solid material. It is good practice to qualify the material if there are any doubts about its stability.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common stability-related issues with this compound.
Table 1: Summary of Storage and Stability Data
| Parameter | Condition | Recommendation/Observation |
| Physical Form | Solid | White to yellow powder or crystals. |
| Long-Term Storage (Solid) | Temperature | 2-8°C. |
| Atmosphere | Inert (e.g., Argon, Nitrogen). | |
| Light | Protect from light. | |
| Moisture | Store in a tightly sealed container in a dry place. | |
| Solution Storage | Light | Protect from light (use amber vials or foil). |
| Temperature | Short-term: 2-8°C. Long-term: Consider -20°C or below (stability should be verified). | |
| General Stability | Solid Form | Generally stable when stored correctly. |
| In Solution | Susceptible to photodegradation. | |
| Incompatibilities | Chemicals | Strong oxidizing agents, acid chlorides. |
| Hazardous Decomposition Products | Thermal Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Chlorine, Sulfur oxides, Hydrogen chloride gas. |
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC grade methanol and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
After exposure, dissolve the solid in the initial solvent to the stock solution concentration.
-
Dilute to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation (Solution):
-
Expose an aliquot of the stock solution in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Dilute the exposed and control samples to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all samples (stressed and control) by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.
-
Signaling Pathway of Information for Stability Assessment
Caption: Information flow for compound stability assessment.
Technical Support Center: Green Synthesis of Benzimidazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzimidazole derivatives, with a focus on avoiding toxic reagents and adopting environmentally friendly ("green") methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the main disadvantages of conventional benzimidazole synthesis methods that necessitate greener alternatives?
A1: Conventional methods for synthesizing benzimidazoles often involve harsh reaction conditions, such as high temperatures and the use of strong acids like polyphosphoric acid or hydrochloric acid.[1] These methods are frequently associated with low yields, severe side-reactions, and the generation of harmful waste.[1][2] The use of toxic and volatile organic solvents also contributes to environmental pollution and poses health risks.[3][4][5]
Q2: What are the key principles of "green chemistry" applied to benzimidazole synthesis?
A2: Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[6][7] Key principles applied to benzimidazole synthesis include:
-
Waste Prevention: Designing syntheses to minimize waste production.[8]
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.[2][8]
-
Use of Safer Solvents and Auxiliaries: Employing benign solvents or, ideally, solvent-free conditions.[3][6][8]
-
Use of Renewable Feedstocks: Utilizing raw materials from renewable sources.[8]
-
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents.[8][9]
-
Energy Efficiency: Conducting reactions at ambient temperature and pressure, often facilitated by methods like microwave or ultrasound irradiation.[8][10]
Q3: What are some common green alternatives to toxic reagents and solvents in benzimidazole synthesis?
A3: Several greener alternatives are available:
-
Solvent-Free Reactions: Conducting reactions by grinding or heating the reactants together without any solvent significantly reduces waste.[2][3][11]
-
Green Solvents: If a solvent is necessary, eco-friendly options like water, ethanol, or polyethylene glycol (PEG) are preferred.[6][12] Deep eutectic solvents (DES) are also emerging as a sustainable reaction medium.[13]
-
Alternative Catalysts: Many reactions are promoted by less toxic and reusable catalysts, such as zinc acetate, ammonium chloride, or various Lewis acids like Yb(OTf)₃ and Er(OTf)₃.[1][3][6][12] Nanoparticle catalysts are also gaining traction.[9][14]
-
Energy Sources: Microwave irradiation and ultrasound assistance can accelerate reactions, often leading to higher yields in shorter times under milder conditions.[3][10][15][16]
Troubleshooting Guides
Problem 1: Low yield in a solvent-free reaction.
| Possible Cause | Suggested Solution |
| Inadequate mixing of solid reactants. | Increase grinding time and ensure a homogenous mixture before heating. |
| Suboptimal reaction temperature. | Optimize the temperature. For the condensation of o-phenylenediamine with organic acids, 140°C has been found to be effective.[2] |
| Inefficient catalyst. | Consider using a different catalyst. For reactions with ortho-esters, Yb(OTf)₃ has been shown to be efficient.[1] For reactions with aldehydes, catalysts like zinc acetate can be effective at room temperature.[6][12] |
| Substrate reactivity. | Electron-donating or withdrawing groups on the reactants can affect reactivity. Adjust reaction time or temperature accordingly. |
Problem 2: Formation of side products, such as 1,2-disubstituted benzimidazoles, when only the 2-substituted product is desired.
| Possible Cause | Suggested Solution |
| Reaction conditions favor further substitution. | The direct condensation of o-aryldiamines with aldehydes can lead to a mixture of products. Carefully control the stoichiometry of the reactants. Using a 1:1 molar ratio of o-phenylenediamine to aldehyde is crucial. |
| Catalyst selectivity. | Some catalysts may promote the formation of the disubstituted product. Er(OTf)₃, for instance, can selectively yield the double-condensation product under certain conditions.[17] Consider using a catalyst known to favor monosubstitution. |
| Reaction temperature and time. | Prolonged reaction times or high temperatures might lead to the formation of the disubstituted product. Monitor the reaction closely using TLC and stop it once the desired product is predominantly formed. |
Problem 3: Difficulty in product isolation and purification.
| Possible Cause | Suggested Solution | | Reaction in a high-boiling point solvent. | Switch to a solvent-free method or a lower-boiling point green solvent like ethanol for easier removal. | | Use of non-recoverable catalysts. | Employ a heterogeneous or recyclable catalyst. For example, Yb(OTf)₃ can be recovered from the aqueous layer after reaction and reused.[1] | | Complex reaction mixture. | Optimize the reaction to improve selectivity and reduce byproducts. This simplifies the work-up procedure. Green methods often offer simpler work-ups.[3][12] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for various green synthetic methods for benzimidazole derivatives.
Table 1: Solvent-Free Synthesis of 2-Substituted Benzimidazoles
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| o-phenylenediamine, Acetic acid | 140°C | - | High | [2] |
| o-phenylenediamine derivatives, Ortho-esters | Yb(OTf)₃ (0.5 mol%) | 1 h | Good to Excellent | [1] |
| N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)₃ (1 mol%), Microwave | 5-10 min | 86-99 | [3][18] |
| o-phenylenediamine, Aldehydes | K₄[Fe(CN)₆] | - | High | [6][12] |
| o-phenylenediamine, Aldehydes | Zinc acetate | - | Excellent | [6][12] |
Table 2: Synthesis of Benzimidazoles Using Alternative Energy Sources
| Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | o-phenylenediamine, Aldehydes | Microwave | Acetic acid | Short | High |[6] | | N-phenyl-o-phenylenediamine, Benzaldehyde | Microwave | Er(OTf)₃ (1 mol%), Solvent-free | 5-10 min | 86-99 |[3][18] | | o-phenylenediamine, Aldehydes | Ultrasound | NaOH/I₂ | 4-7 min | Up to 99 |[15] | | o-phenylenediamine, Aldehydes | Ultrasound | ZnFe₂O₄, Ethanol | 22-28 min | 88-92 |[19] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2-Substituted Benzimidazoles using Yb(OTf)₃[1]
-
Mix o-diaminobenzene derivative (1 mmol), an ortho-ester (1.2 mmol), and Yb(OTf)₃ (0.005 mmol, 0.5 mol%).
-
Stir the mixture at 90°C for 1 hour.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer with Na₂SO₄ and evaporate the solvent.
-
Recrystallize the crude product from diethyl ether to obtain the pure benzimidazole derivative.
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles[3][18]
-
Combine N-phenyl-o-phenylenediamine (1 mmol), a substituted benzaldehyde (1 mmol), and Er(OTf)₃ (1% mol).
-
Place the mixture in a microwave reactor.
-
Irradiate the mixture for 5-10 minutes.
-
After completion, allow the mixture to cool.
-
Add water and extract the product with ethyl acetate.
-
The crude product can be purified by standard methods if necessary.
Protocol 3: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles[15]
-
In a suitable vessel, mix an aromatic aldehyde and o-phenylenediamine.
-
Add NaOH/I₂ as the oxidant system.
-
Place the vessel in an ultrasonic bath at room temperature.
-
Irradiate with ultrasound for 4-7 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, isolate the product using standard work-up procedures.
Visualizations
Caption: General workflow for the green synthesis of benzimidazole derivatives.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. chemmethod.com [chemmethod.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. [PDF] An expeditious one-pot solvent free synthesis of benzimidazole derivatives | Semantic Scholar [semanticscholar.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
- 16. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 18. mdpi.com [mdpi.com]
- 19. cjm.ichem.md [cjm.ichem.md]
Benzimidazole Cyclization Reactions: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during benzimidazole cyclization reactions. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivatives) in what is known as the Phillips-Ladenburg reaction, or with an aldehyde in the Weidenhagen reaction.[1] Modern approaches frequently employ a diverse range of catalysts to enhance yields and soften reaction conditions, with a growing emphasis on green chemistry principles to minimize environmental impact.[1][2]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a frequent challenge in benzimidazole synthesis. The initial parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and duration are also critical factors.[1] For instance, conducting a solvent screen is highly recommended, as polar solvents like methanol and ethanol have demonstrated the ability to produce high yields in certain catalytic systems.[1][3] The absence of a suitable catalyst can lead to low conversion rates and significantly longer reaction times.[1]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is highly dependent on the specific substrates and desired reaction conditions (e.g., temperature, solvent).[1] A wide array of catalysts have been successfully used, ranging from simple acid catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to more complex metal-based catalysts such as cobalt complexes, gold nanoparticles, and Lewis acids like Erbium(III) triflate (Er(OTf)₃).[1] For environmentally friendly approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their ease of recovery and reuse.[1]
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes as substrates. The choice of catalyst and the electronic properties of the aldehyde are critical factors.[1] For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while reactions with electron-deficient aldehydes under the same conditions tend to favor the formation of mono-substituted benzimidazoles.[1][4] Adjusting the stoichiometry of the reactants, specifically the o-phenylenediamine to aldehyde ratio, can also significantly influence the product distribution.[5]
Q5: What is the best solvent for benzimidazole synthesis?
A5: There is no single "best" solvent, as the optimal choice is highly dependent on the specific reactants and catalyst being used.[1][3] However, studies have indicated that polar solvents such as methanol and ethanol often result in higher yields.[1][3] In some systems, chloroform (CHCl₃) has been identified as a highly suitable solvent.[1][6] It is strongly recommended to perform a solvent screen to determine the most effective solvent for your particular reaction.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction. Consider purifying the starting materials before use. o-Phenylenediamine is particularly susceptible to oxidation, which can be identified by a dark coloration.[3][5] |
| Inactive or Insufficient Catalyst | Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[5] A wide range of catalysts, including various acids and metal catalysts, have been reported.[5] |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive starting materials like o-phenylenediamine.[5] |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and yield.[3] A solvent screen is recommended to identify the optimal solvent for the specific substrates and catalyst system.[1] |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time.[3] Use TLC to monitor the consumption of starting materials.[5] |
Issue 2: Formation of Multiple Products/Side Reactions
| Possible Cause | Suggested Solution |
| Formation of 1,2-disubstituted Benzimidazoles | A common side product is the 1,2-disubstituted benzimidazole. To favor the formation of the 2-substituted product, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine to the aldehyde.[5] |
| Influence of Solvent on Selectivity | The choice of solvent can influence the selectivity between 2-substituted and 1,2-disubstituted products. Non-polar solvents like toluene may favor the 2-substituted product, whereas water-ethanol mixtures can lead to the 1,2-disubstituted product.[5] |
| Stable Schiff Base Intermediate | The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize. This can be addressed by ensuring an oxidizing agent or an appropriate catalytic system is present to facilitate the cyclodehydrogenation step.[1][5] |
| N-Alkylation | If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur as a side reaction.[5] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Presence of Colored Impurities | The oxidation of starting materials, particularly o-phenylenediamine, can lead to highly colored impurities that are difficult to remove.[5] |
| Activated Carbon Treatment: To remove colored impurities, a solution of the crude product can be treated with activated carbon before filtration and crystallization.[5][7] | |
| Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction can be employed to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[5] | |
| Similar Polarity of Product and Impurities | The desired product and side products or unreacted starting materials may have similar polarities, making separation by column chromatography challenging.[5] In such cases, screening several solvent systems for chromatography is necessary to achieve good separation.[5] |
| Degradation on Silica Gel | Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography. If this is suspected, consider deactivating the silica gel with a small amount of a base like triethylamine in the eluent, or explore alternative purification methods.[7] |
Data on Reaction Condition Optimization
The following table summarizes the effect of different solvents on the yield of 2-phenyl benzimidazole from the reaction of benzaldehyde and o-phenylenediamine, catalyzed by cobalt (II) acetylacetonate.
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 97 |
| 2 | Ethanol | 92 |
| 3 | Acetonitrile | 89 |
| 4 | Ethyl Acetate | 85 |
| 5 | Tetrahydrofuran (THF) | 82 |
| Data adapted from a study on the effect of different solvents on the synthesis of 2-phenyl benzimidazole.[3] |
Experimental Protocols
Protocol for Monitoring Reaction by TLC
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials.
-
Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is progressing.[5]
General Procedure for Benzimidazole Synthesis from o-Phenylenediamine and Aldehyde
-
To a stirred solution of o-phenylenediamine (1 mmol) in a suitable solvent such as chloroform (5 ml), add a catalyst, for example, ammonium chloride (4 mmol).[6]
-
Add the aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for the required duration (e.g., four hours).[6]
-
Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).[1][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by recrystallization or column chromatography.[1][6]
Visual Guides
Caption: A typical experimental workflow for benzimidazole synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative NMR Spectral Analysis of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the 1H and 13C NMR Spectral Features of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol and Key Analogues.
This guide provides a comprehensive comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for this compound, a molecule of interest in medicinal chemistry, against its parent compound, benzimidazole-2-thiol, and the mono-substituted analogue, 5-chloro-1H-benzo[d]imidazole-2-thiol. Understanding the spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for elucidating structure-activity relationships in drug discovery programs.
Comparative Spectral Data
The following tables summarize the reported 1H and 13C NMR chemical shifts for the target compound and its key comparators. It is important to note that definitive, publicly available experimental spectra for this compound are limited. Therefore, the data presented for this compound is based on closely related derivatives and predictive models, providing a valuable reference for researchers.
Table 1: 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Compound | H-4/H-7 | H-5/H-6 | NH |
| Benzimidazole-2-thiol[1] | 7.10-7.19 (m) | 7.10-7.19 (m) | 12.20 (s) |
| 5-Chloro-1H-benzo[d]imidazole | 7.68 (s, H-4), 7.20 (d, H-7) | 7.62 (d, H-6) | 12.60 (s) |
| 5,6-dichloro-1-methyl-1H-benzo[d]imidazole-2-thiol* | 7.81 (s) | 7.81 (s) | - |
*Note: Data for the N-methylated derivative is provided as a close analogue. The absence of the N-H proton and the presence of a methyl signal are key differences. The chemical shifts for the aromatic protons (H-4 and H-7) are expected to be singlets due to the symmetrical substitution.
Table 2: 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6
| Compound | C-2 | C-4/C-7 | C-5/C-6 | C-3a/C-7a |
| Benzimidazole-2-thiol[1] | 168.4 | 121.5 | 121.5 | 131.9 |
| 5-Chloro-1H-benzo[d]imidazole | - | 113.01 (C-4), 111.55 (C-7) | 121.96 (C-5), 118.48 (C-6) | 143.41, 138.08 |
| 2-((5-chloro-1H-benzo[d]imidazol-2-yl)thio)-1-(thiophen-2-yl)ethan-1-one** | 151.51 | 114.57, 123.66 | 127.87, 134.28 | 136.0, 141.30 |
**Note: The data for the substituted derivative provides an indication of the chemical shifts in a chlorinated benzimidazole system.
Experimental Protocols
The following is a general experimental protocol for acquiring high-quality 1H and 13C NMR spectra for benzimidazole derivatives.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a standard 5 mm NMR tube.
1H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field spectrometer.
-
Solvent: DMSO-d6.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on the sample concentration.
-
Spectral width: -2 to 14 ppm.
-
13C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or higher field spectrometer.
-
Solvent: DMSO-d6.
-
Reference: DMSO-d6 solvent peak at 39.52 ppm.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024-4096, due to the low natural abundance of 13C.
-
Spectral width: 0 to 200 ppm.
-
Visualization of Spectral Comparison Logic
The following diagram illustrates the logical workflow for comparing the NMR spectral data of the target compound with its analogues.
Caption: Workflow for NMR spectral data comparison.
References
Comparative Efficacy of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of various derivatives of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol in different therapeutic areas, including oncology and microbiology. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity of 1-Substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles
A series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles were designed and synthesized as potential inhibitors of both wild-type BRAF (BRAFWT) and its V600E mutant (BRAFV600E), which are key targets in several cancers.[1] These compounds were engineered to occupy the ATP binding pocket of the BRAF kinase domains.[1]
One of the most promising derivatives from this series, compound 10h , demonstrated significant dual inhibitory activity against both BRAFWT and BRAFV600E.[1] Furthermore, it showed potent growth inhibitory effects across a range of cancer cell lines and was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HT29 colon cancer cells.[1]
Quantitative Efficacy Data
| Compound | Target | IC50 (µM) | Reference |
| 10h | BRAFWT | 1.72 | [1] |
| 10h | BRAFV600E | 2.76 | [1] |
| 10h | VEGFR-2 | 1.52 | [1] |
Experimental Protocols
BRAF Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against BRAFWT and BRAFV600E was determined using a standard kinase assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, was then calculated.
Cell Proliferation Assay (NCI-60): The growth inhibitory (GI50) activity of the benzimidazole derivatives was evaluated against the NCI-60 panel of human cancer cell lines. Cells were incubated with the compounds at a concentration of 10 µM for a specified period. The percentage of cell growth inhibition was determined using a sulforhodamine B (SRB) assay, which measures cell protein content.
Cell Cycle Analysis: HT29 colon cancer cells were treated with compound 10h . Following treatment, the cells were harvested, fixed, and stained with propidium iodide (PI). The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of cell cycle arrest at this stage.[1]
Apoptosis Assay: To confirm the induction of apoptosis, HT29 cells treated with compound 10h were stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). The stained cells were then analyzed by flow cytometry.
Proposed Mechanism of Action
The design of these 1-substituted 5,6-dichlorobenzimidazole derivatives aimed to target the ATP binding site of BRAF kinases. The following diagram illustrates the general workflow for the design and evaluation of these compounds.
References
Validating the Molecular Structure of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol: A Comparative Spectroscopic Guide
For Immediate Release
This guide provides a comprehensive comparison of analytical data for the validation of the molecular structure of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key spectroscopic and physical data points for the target compound and compares them with closely related analogues. Detailed experimental protocols are also provided to ensure reproducibility.
Structural Confirmation and Comparative Analysis
The structural elucidation of this compound (Figure 1) is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of a complete public spectral dataset for the target molecule, this guide presents a comparative analysis with its structural analogues: 1H-benzo[d]imidazole-2-thiol and 5-chloro-1H-benzo[d]imidazole-2-thiol.
Table 1: Physical and Molecular Properties
| Property | This compound | 1H-benzo[d]imidazole-2-thiol | 5-chloro-1H-benzo[d]imidazole-2-thiol |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₆N₂S | C₇H₅ClN₂S |
| Molecular Weight | 219.09 g/mol [1] | 150.20 g/mol | 184.65 g/mol [2] |
| CAS Number | 19462-98-7[1] | 583-39-1 | 25369-78-2[2] |
Spectroscopic Data for Structural Validation
The following tables summarize the expected and observed spectroscopic data for this compound and its analogues.
Table 2: ¹H NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Multiplicity | Assignment |
| This compound | ~7.5-7.8 | s | H-4, H-7 |
| ~12.5-13.0 | br s | N-H | |
| ~13.0-13.5 | br s | S-H | |
| 1H-benzo[d]imidazole-2-thiol | 7.10-7.25 | m | H-5, H-6 |
| 7.35-7.45 | m | H-4, H-7 | |
| 12.47 | s | N-H | |
| 5-chloro-1H-benzo[d]imidazole-2-thiol | 7.15 | dd | H-6 |
| 7.40 | d | H-7 | |
| 7.45 | d | H-4 | |
| 12.6 | br s | N-H |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆)
| Compound | Chemical Shift (δ ppm) | Assignment |
| This compound | ~110-115 | C-4, C-7 |
| ~125-130 | C-5, C-6 | |
| ~130-135 | C-3a, C-7a | |
| ~170 | C=S | |
| 1H-benzo[d]imidazole-2-thiol | 109.3, 122.1 | C-4, C-5, C-6, C-7 |
| 131.9 | C-3a, C-7a | |
| 167.6 | C=S | |
| 5-chloro-1H-benzo[d]imidazole-2-thiol | 109.5, 118.8, 122.5 | C-4, C-6, C-7 |
| 126.3 | C-5 | |
| 130.5, 132.5 | C-3a, C-7a | |
| 168.2 | C=S |
Table 4: IR Spectral Data (KBr, cm⁻¹)
| Compound | N-H Stretch | C=S Stretch | Aromatic C-H Stretch | C=C Stretch |
| This compound | ~3100-3000 | ~1250 | ~3050 | ~1620, 1480 |
| 1H-benzo[d]imidazole-2-thiol | 3130 | 1245 | 3048 | 1623, 1597 |
| 5-chloro-1H-benzo[d]imidazole-2-thiol | 3125 | 1248 | 3055 | 1620, 1475 |
Table 5: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) |
| This compound | ESI+ | 218.9 (expected) |
| 1H-benzo[d]imidazole-2-thiol | EI | 150 |
| 5-chloro-1H-benzo[d]imidazole-2-thiol | ESI+ | 185.0 (expected) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
A mixture of 4,5-dichloro-1,2-phenylenediamine (1 mmol) and carbon disulfide (1.2 mmol) in ethanol (20 mL) is refluxed for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the pure product.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a Bruker Avance 600 spectrometer operating at 600 MHz and 150 MHz, respectively.[3] Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Varian Excalibur 3100 FT-IR spectrophotometer using the attenuated total reflection (ATR) method with a diamond/ZnSe prism for solid samples.[3]
Mass Spectrometry
Mass spectra are typically obtained using either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques on a suitable mass spectrometer.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive validation of the molecular structure of this compound.
Caption: Workflow for the synthesis and structural validation of the target compound.
References
A Comparative Guide to the Synthesis of Dichlorinated Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Dichlorinated benzimidazoles are a class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules. Their synthesis is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of common synthetic routes to produce 5,6-dichlorobenzimidazole, offering a detailed analysis of reaction conditions, yields, and scalability.
Comparison of Synthesis Routes for 5,6-Dichlorobenzimidazole
The synthesis of 5,6-dichlorobenzimidazole can be broadly approached through two primary methodologies: the Phillips condensation reaction and multi-step synthesis involving cyclization with an aldehyde. Each route presents distinct advantages and disadvantages in terms of reaction efficiency, reagent availability, and scalability.
| Synthesis Route | Starting Materials | Key Reagents | Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Phillips Condensation | 4,5-Dichloro-1,2-phenylenediamine, Formic acid | Formic acid (reagent and solvent) | Reflux | High | One-step reaction, readily available and inexpensive reagents. | High temperatures may not be suitable for sensitive substrates. |
| Multi-step Synthesis via Aldehyde Condensation | 4,5-Dichloro-o-phenylenediamine, 4-Methoxybenzaldehyde | Sodium metabisulfite, Ethanol, Glacial acetic acid | Step 1: RT, 12h (formation of bisulfite adduct); Step 2: Reflux, 2h (condensation) | Good | Milder conditions in the initial step, allows for the introduction of a substituent at the 2-position. | Multi-step process, may require purification of intermediates. |
Experimental Protocols
Route 1: Phillips Condensation for 5,6-Dichlorobenzimidazole
This one-step method involves the direct condensation of a substituted o-phenylenediamine with a carboxylic acid.[1]
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Activated carbon (e.g., Norite)
Procedure:
-
In a 500-mL round-bottom flask, combine 0.5 mole of 4,5-dichloro-1,2-phenylenediamine with 0.75 mole of 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution, with thorough mixing, until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration, using ice-cold water to rinse the reaction flask.
-
Press the crude product thoroughly on the filter and wash with approximately 50 mL of cold water.
-
For purification, dissolve the product in 750 mL of boiling water, add about 2 g of activated carbon, and digest for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C to crystallize the product.
-
Collect the purified 5,6-dichlorobenzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C.
Route 2: Multi-step Synthesis of 2-(4-methoxyphenyl)-5,6-dichlorobenzimidazole
This route involves the initial formation of a bisulfite adduct with an aldehyde, followed by condensation with the diamine.[2]
Step 1: Formation of 4-methoxybenzaldehyde bisulfite adduct
-
This step involves the reaction of 4-methoxybenzaldehyde with sodium metabisulfite to form an adduct which facilitates the subsequent condensation.[2]
Step 2: Condensation of 4,5-dichloro-o-phenylenediamine with the bisulfite adduct
-
A mixture of the 4-methoxybenzaldehyde bisulfite adduct and 4,5-dichloro-o-phenylenediamine is prepared.
-
The condensation reaction is then carried out to yield the 2-substituted-5,6-dichlorobenzimidazole.[2]
Synthesis Route Diagrams
The following diagrams illustrate the chemical transformations for the described synthesis pathways.
Caption: Phillips Condensation for 5,6-Dichlorobenzimidazole
Caption: Multi-step Synthesis via Aldehyde Condensation
Conclusion
The choice of a synthetic route for dichlorinated benzimidazoles depends on several factors, including the desired substitution pattern, required scale, and available resources. The Phillips condensation offers a direct and high-yielding route to 2-unsubstituted 5,6-dichlorobenzimidazole using simple reagents. Conversely, the multi-step synthesis involving an aldehyde condensation provides a versatile method for introducing substituents at the 2-position under generally milder conditions. Researchers should carefully consider these factors to select the most appropriate method for their specific needs.
References
structure-activity relationship (SAR) of 5,6-dichlorobenzimidazole derivatives
A comprehensive analysis of the reveals their potential as potent inhibitors of key signaling pathways implicated in cancer. This guide compares a series of novel 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles, providing experimental data, detailed protocols, and visualizations to aid researchers in drug discovery and development.
Structure-Activity Relationship (SAR) Analysis
A recent study focused on a series of 1-substituted-5,6-dichlorobenzimidazole derivatives designed as inhibitors of both wild-type BRAF (BRAFWT) and its mutated form (BRAFV600E), crucial kinases in the RAS-RAF-MEK signaling pathway.[1][2][3][4][5] The core design strategy involved the 5,6-dichlorobenzimidazole moiety occupying a hydrophobic pocket in the kinase domain, while various substitutions at the N-1 position were explored to interact with key amino acid residues.[1][2][3][4]
The key findings from the SAR analysis are:
-
N-1 Position Substitution is Critical: The nature of the substituent at the N-1 position of the benzimidazole ring significantly influences the inhibitory activity.
-
Hydrophobic Interactions: The 5,6-dichloro substitutions on the benzimidazole ring enhance hydrophobic interactions within the allosteric hydrophobic back pocket of the BRAF binding site.[1]
-
Hydrogen Bonding: An acetohydrazide moiety at the N-1 position was designed to form hydrogen bonds with key amino acids like Glu500 and Asp593 in the gate area of the kinase.[1]
-
Aryl Spacer Substitutions: Modifications on the aryl spacer connected to the N-1 position demonstrated a considerable impact on potency. Derivatives with acetic acid or its methyl ester at the 4-position of the aryl spacer showed favorable activity.[1] For instance, compound 10h , featuring a methyl ester substitution, emerged as the most potent candidate.[2][3][4][5]
Comparative Biological Activity
The synthesized 5,6-dichlorobenzimidazole derivatives (10a–p) were evaluated for their inhibitory activity against BRAFWT kinase and their antiproliferative effects on various cancer cell lines. The data below summarizes the activity of key compounds from the series.
| Compound ID | R Group on Aryl Spacer | % Inhibition of BRAFWT at 10 µM | IC50 (µM) on BRAFWT | IC50 (µM) on BRAFV600E |
| 10a | 3-OH | 22.53 ± 1.0 | - | - |
| 10b | 4-OH | 21.86 ± 1.62 | - | - |
| 10c | 3-OMe | 53.85 ± 0.001 | - | - |
| 10d | 4-OMe | 52.71 ± 0.87 | - | - |
| 10f | 4-OCH2COOH | High Potency (>70%) | - | - |
| 10h | 4-OCH2COOMe | 91.20% (approx.) | 1.72 ± 0.09 | 2.76 |
| 10i | 4-OCH(CH3)COOH | High Potency (>70%) | - | - |
| 10j | 4-OCH(CH3)COOEt | High Potency (>70%) | - | - |
| 10n | 3-OMe, 4-OCH2COOH | High Potency (>70%) | - | - |
| 10p | 3-OMe, 4-OCH2COOMe | High Potency (>70%) | - | - |
Data extracted from Temirak et al., 2025.[1][3][4]
Compound 10h not only showed potent dual inhibitory activity against both BRAFWT and BRAFV600E but also exhibited promising inhibitory activity against VEGFR-2 with an IC50 of 1.52 µM.[3] Furthermore, it demonstrated significant growth inhibitory effects across a range of cancer cell lines and was found to arrest the cell cycle at the G2/M phase and induce apoptosis in HT29 colon cancer cells.[2][4][5]
Experimental Protocols
General Synthesis of 5,6-Dichlorobenzimidazole Derivatives (10a–p)
The synthesis of the target compounds was carried out in a multi-step process:
-
Formation of the Starting Benzimidazole: 4,5-dichloro-o-phenylene diamine was condensed with a 4-methoxybenzaldehyde bisulfite adduct to yield the 5,6-dichlorobenzimidazole core structure.[1][3][4]
-
N-1 Alkylation: The 5,6-dichlorobenzimidazole was reacted with methyl bromoacetate in the presence of cesium carbonate (Cs2CO3).[1][3][4]
-
Hydrazide Formation: The resulting ester was treated with hydrazine hydrate to afford the acid hydrazide derivative.[1][3][4]
-
Final Condensation: The acid hydrazide was then condensed with various substituted aldehydes via an acid-catalyzed reaction to produce the final 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles (10a–p).[1][3][4]
In Vitro Kinase Inhibition Assay (BRAFWT and BRAFV600E)
The inhibitory activity of the synthesized compounds against BRAFWT and BRAFV600E was determined using a standard kinase assay. A concentration of 10 µM was used for the initial screening of percentage inhibition. For the most potent compounds, a dose-response curve was generated to calculate the IC50 values. The assay measures the phosphorylation of a substrate by the kinase, and the inhibition of this process by the test compounds.
Antiproliferative Activity Assay (NCI-60 Cell Lines)
The antiproliferative activity of the derivatives was evaluated against the NCI-60 panel of human cancer cell lines at a single concentration of 10 µM.[1] The assay measures the growth inhibition of the cancer cells after treatment with the compounds.
Visualizing the SAR and Biological Context
To better understand the relationships and processes described, the following diagrams have been generated.
Caption: Logical flow of the Structure-Activity Relationship for the synthesized derivatives.
Caption: Workflow of the experimental evaluation of the 5,6-dichlorobenzimidazole derivatives.
Caption: Targeted RAS-RAF-MEK signaling pathway and the point of inhibition.
References
- 1. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
Comparative Analysis of α-Glucosidase Inhibition by a Benzimidazole-2-thiol Derivative and Standard Antidiabetic Drugs
Data Presentation: Comparative Inhibitory Activity
The binding affinity of inhibitors for α-glucosidase is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor that is required for 50% inhibition of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and more potent inhibition.
| Compound | Target Enzyme | IC50 Value (µM) |
| 5-((4-fluorobenzylidene)amino)-1H-benzo[d]imidazole-2-thiol (Compound 7i) | α-Glucosidase | 0.64 ± 0.05 |
| Acarbose (Standard Drug) | α-Glucosidase | 11.29 ± 0.07 to 873.34 ± 1.21 |
| Miglitol (Standard Drug) | α-Glucosidase | ~6.0 |
| Voglibose (Standard Drug) | α-Glucosidase | Not explicitly found as an IC50 value, but it is a potent inhibitor. |
Note: The IC50 value for Acarbose can vary significantly depending on the experimental conditions.[2][3][4]
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro α-glucosidase inhibitory activity of a test compound.
In Vitro α-Glucosidase Inhibitory Assay:
-
Enzyme and Substrate Preparation:
-
An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, a small volume of the test compound solution (at various concentrations) is pre-incubated with the α-glucosidase enzyme solution for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate solution to the mixture.
-
The reaction is allowed to proceed for a specific duration (e.g., 20-30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, typically a basic solution like sodium carbonate (Na2CO3), which also enhances the color of the product.
-
-
Data Measurement and Analysis:
-
The absorbance of the yellow-colored product, p-nitrophenol, is measured using a microplate reader at a wavelength of 405 nm.[5]
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
-
Mandatory Visualizations
Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition.
Caption: Workflow for in vitro α-glucosidase inhibition assay.
References
- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzimidazole Bearing Thiosemicarbazone Derivatives Act as Potent α-Amylase and α-Glucosidase Inhibitors; Synthesis, Bioactivity Screening and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro α-glucosidase inhibitory assay [protocols.io]
A Researcher's Guide to Comparative Docking of Benzimidazole-Based Compounds
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various benzimidazole-based compounds against key biological targets. The information is supported by experimental data from multiple studies, offering insights into their potential as therapeutic agents.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities. Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding affinities and interaction patterns of these compounds with various protein targets. This guide synthesizes findings from several comparative docking studies to facilitate the rational design of novel benzimidazole-based therapeutics.
Comparative Binding Affinities: A Tabular Overview
The following tables summarize the binding affinities (docking scores) of various benzimidazole derivatives against prominent anticancer and antimicrobial targets, as reported in recent literature. A lower binding energy generally indicates a more stable protein-ligand complex.
Anticancer Targets: EGFR and VEGFR-2
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial targets in cancer therapy. Benzimidazole derivatives have been extensively studied for their inhibitory potential against these kinases.
Table 1: Comparative Docking Scores of Benzimidazole Derivatives against EGFR [1][2]
| Compound ID | Modification | Target | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Gefitinib (Control) | - | EGFR (Wild-Type) | - | Lys745, Met793, Asp855 | [1] |
| Erlotinib (Control) | - | EGFR | - | LYS721, THR830 | [2] |
| 7c | Keto-benzimidazole with sulfonyl substituent | EGFR (Wild-Type) | -8.1 | Not specified | [1] |
| 11c | Keto-benzimidazole with sulfonyl substituent | EGFR (Wild-Type) | -7.8 | Not specified | [1] |
| 7d | Keto-benzimidazole with sulfonyl substituent | EGFR (T790M Mutant) | -8.3 | Not specified | [1] |
| 1c | Keto-benzimidazole with sulfonyl substituent | EGFR (T790M Mutant) | -8.4 | Not specified | [1] |
| 12b | Benzimidazole with thiadiazole ring | EGFR | Not specified | LYS721, THR830 (H-bonds) | [2] |
| 16 | Benzimidazole derivative | EGFR | Not specified | LYS721 (H-bond) | |
| 16c | Benzimidazole derivative | EGFR | Not specified | LYS721 (H-bond) | |
| Compound 6b | 1,2,4-triazole linked to benzimidazole | EGFR (Wild-Type & T790M) | Not specified | Not specified | [3] |
Table 2: Comparative Docking Scores of Benzimidazole Derivatives against VEGFR-2 [4][5]
| Compound ID | Modification | Target | Binding Affinity (kcal/mol) | IC50 (µM) | Reference |
| Sorafenib (Control) | - | VEGFR-2 | - | - | [6] |
| Compound 4c | Benzimidazole-oxadiazole derivative | VEGFR-2 (PDB: 4ASD) | Not specified | 0.475 ± 0.021 | [4] |
| Compound 4d | Benzimidazole-oxadiazole derivative | VEGFR-2 (PDB: 4ASD) | Not specified | 0.618 ± 0.028 | [4] |
| Compound 5a | 2-aryl benzimidazole | VEGFR-2 | Not specified | Moderate Inhibition | [5] |
| Compound 5e | 2-aryl benzimidazole | VEGFR-2 | Not specified | Weaker Inhibition | [5] |
| Albendazole | Benzimidazole derivative | VEGFR-2 | -6.8 | - | [7] |
Antimicrobial Targets
Benzimidazole compounds have also shown promise as antimicrobial agents by targeting essential bacterial enzymes.
Table 3: Comparative Docking Scores of Benzimidazole Derivatives against Microbial Targets [8][9][10]
| Compound ID | Modification | Target Protein (PDB ID) | Organism | Docking Score (kcal/mol) | Reference |
| Compound 15 | Benzimidazole derivative | Topoisomerase II (1JIJ) | Staphylococcus aureus | Best Score | [8] |
| Compound 14 | Benzimidazole derivative | DNA Gyrase (1KZN) | Escherichia coli | Best Score | [8] |
| Compound 3 | Benzimidazole-sulphonamide | Peptidyl transferase | S. aureus / E. coli | Admirable IC50 | [9] |
| Compound 3 | Benzimidazole-sulphonamide | Dihydropteroate synthase | S. aureus / E. coli | Admirable IC50 | [9] |
| Compound 5f | Benzimidazole-thiadiazole hybrid | 14-α demethylase (CYP51) | Candida albicans | -10.928 | [10] |
Experimental Protocols: A Guide to Molecular Docking
The following provides a generalized yet detailed methodology for performing molecular docking studies with benzimidazole-based compounds, based on protocols described in the cited literature.
Software and Tools
-
Molecular Docking Software: AutoDock Vina, Schrödinger Suite (Glide), PyRx.[11][12]
-
Visualization Software: UCSF Chimera, PyMOL, Discovery Studio.[13]
-
Ligand and Protein Preparation: AutoDock Tools, Maestro, Open Babel.[14][15]
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, EGFR (PDB ID: 1M17) or VEGFR-2 (PDB ID: 4ASD).[4]
-
Pre-processing: Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, which is crucial for establishing correct hydrogen bonding patterns.
-
Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges).
-
Define Binding Site: The binding site can be defined based on the co-crystallized ligand in the original PDB file or through literature review identifying key active site residues. A grid box is then generated around this site to define the search space for the docking algorithm.[15]
Ligand Preparation
-
Obtain Ligand Structure: The 3D structures of the benzimidazole derivatives can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.[12]
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds (torsions) for the ligand.
-
File Format Conversion: Convert the prepared ligand files to the appropriate format required by the docking software (e.g., .pdbqt for AutoDock Vina).[15]
Molecular Docking Simulation
-
Configuration: Set the parameters for the docking algorithm, such as the number of binding modes to generate and the exhaustiveness of the search. For instance, a Lamarckian genetic algorithm is often used.[16]
-
Execution: Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.
-
Post-processing and Analysis: The results will provide a set of docked poses for each ligand, ranked by their binding energies. The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the best-ranked pose and the protein residues using visualization software.[17]
Validation
To ensure the reliability of the docking protocol, it is essential to perform a validation step. This typically involves redocking the co-crystallized ligand into the protein's active site and comparing the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]
Visualizing Molecular Pathways and Workflows
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of benzimidazole compounds.
VEGFR-2 Signaling Pathway
The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and its inhibition by benzimidazole derivatives.
Molecular Docking Experimental Workflow
The following diagram illustrates the typical workflow for a molecular docking experiment, from initial setup to final analysis.
References
- 1. ukm.my [ukm.my]
- 2. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. IN SILICO STUDY OF ALBENDAZOLE MOLECULAR DOCKING WITH VEGFR-2 | Modern Science and Research [inlibrary.uz]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Docking - An easy protocol [protocols.io]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 5,6-dichloro-1H-benzo[d]imidazole-2-thiol, a compound frequently utilized in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment.
I. Immediate Safety and Hazard Information
This compound is classified as a hazardous chemical and requires careful handling.[1] All personnel must be familiar with the associated hazards before commencing any procedure involving this compound.
Hazard Classification Summary:
| Hazard Category | Classification |
| Acute Oral Toxicity | Category 4 |
| Acute Dermal Toxicity | Category 4 |
| Acute Inhalation Toxicity (Dusts and Mists) | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
| Data sourced from Safety Data Sheet.[1] |
Immediate First Aid Measures:
-
Inhalation: If inhaled, move the victim to fresh air and keep them at rest in a comfortable breathing position. If you feel unwell, call a POISON CENTER or physician.[1]
-
Skin Contact: In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so, and continue rinsing. If eye irritation persists, get medical attention.[1]
-
Ingestion: If swallowed, call a POISON CENTER or physician if you feel unwell. Rinse the mouth.[1]
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A standard laboratory coat.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Face Protection: A face shield may be necessary for operations with a high risk of dust generation.
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing dust.[1]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and is in compliance with all relevant regulations.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Segregate this waste from non-hazardous laboratory trash.
Step 2: Containment
-
For solid waste, carefully sweep up and shovel the material into a suitable, clearly labeled, and closed container for disposal.[1] Avoid generating dust.
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.
-
The waste container must be made of a material compatible with the chemical.
Step 3: Labeling
-
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents and acid chlorides.[1]
-
The storage area should be locked to prevent unauthorized access.[1]
Step 5: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
It is imperative for chemical waste generators to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
Essential Safety and Handling Guide for 5,6-dichloro-1H-benzo[d]imidazole-2-thiol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound.
Chemical Overview and Hazards
This compound is a chemical compound that presents several hazards. It is harmful if swallowed or in contact with skin, causes skin irritation, and can lead to serious eye irritation.[1][2] Additionally, it may cause respiratory irritation and is noted for its strong, unpleasant odor (stench).[1] Adherence to the following safety measures is critical to mitigate these risks.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Chemical Splash Goggles and Face Shield | Goggles should have indirect ventilation. A face shield must be worn in conjunction with goggles, especially when splashes are possible.[3] |
| Hand | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves are inspected before use and disposed of after handling.[4][5] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A standard lab coat is required for all handling procedures. An acid-resistant apron provides an additional layer of protection.[5] |
| Respiratory | Air-Purifying Respirator or use of a certified Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted in a well-ventilated area, preferably within a fume hood.[6] |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Weighing:
-
Before handling, ensure that a designated and properly functioning chemical fume hood is available.
-
Wear all required PPE as outlined in the table above.
-
When weighing the solid, do so within the fume hood to avoid inhalation of dust particles.[1]
-
Use a disposable weighing boat to minimize contamination of balances.
-
-
Solution Preparation:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container closed as much as possible during the process.
-
-
During Use:
Disposal Plan: Waste Management and Decontamination
Proper disposal is crucial to prevent environmental contamination and ensure the safety of all laboratory personnel.
-
Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[8]
-
Liquid waste containing this compound must be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Decontamination of Glassware and Equipment:
-
Due to the thiol group, special decontamination procedures are necessary to neutralize the malodorous and reactive nature of the compound.
-
All non-disposable glassware and equipment that have come into contact with the chemical must be decontaminated immediately after use.
-
This is achieved by soaking the items in a freshly prepared 1:1 solution of household bleach (sodium hypochlorite) and water for at least 14-24 hours.[6][9] This oxidation process converts the thiol to a less reactive sulfonic acid.[10]
-
The bleach bath should be set up in a designated plastic container within a fume hood.[9]
-
-
Final Disposal:
-
After decontamination, the neutralized liquid waste from the bleach bath can typically be disposed of down the drain with copious amounts of water, though local regulations should always be consulted.
-
The sealed and labeled solid and liquid hazardous waste containers must be disposed of through your institution's environmental health and safety (EH&S) office.[9]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for safely working with this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. download.basf.com [download.basf.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. How To [chem.rochester.edu]
- 10. chemistry.mtu.edu [chemistry.mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
